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  • Product: 1-(4-Ethoxy-3-fluorophenyl)ethanamine
  • CAS: 634150-90-6

Core Science & Biosynthesis

Foundational

1-(4-Ethoxy-3-fluorophenyl)ethanamine CAS number and molecular weight

An In-Depth Technical Guide to 1-(4-Ethoxy-3-fluorophenyl)ethanamine Abstract This technical guide provides a comprehensive overview of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, a key chiral amine building block relevant to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, a key chiral amine building block relevant to medicinal chemistry and drug development. This document covers its fundamental physicochemical properties, outlines a robust and logical synthetic pathway with mechanistic insights, details expected analytical characterization data, discusses its applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The guide is intended to serve as an expert resource for scientists utilizing this compound in research and development.

Core Compound Identification

1-(4-Ethoxy-3-fluorophenyl)ethanamine is a substituted phenethylamine derivative. The presence of a fluorine atom ortho to the ethoxy group, combined with a chiral center at the alpha-carbon of the ethylamine side chain, makes it a valuable and versatile intermediate for introducing specific steric and electronic properties into larger, biologically active molecules.

PropertyValueSource
CAS Number 634150-90-6[1]
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.23 g/mol
Synonym(s) 1-(4-ethoxy-3-fluorophenyl)ethylamine
Physical Form Liquid (predicted)
SMILES CC(N)C1=CC=C(OCC)C(F)=C1[2]
InChI Key OFDISMSWWNOGFW-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine involves a two-step process: (1) Friedel-Crafts acylation to form the precursor ketone, followed by (2) a direct reductive amination. This pathway is efficient and utilizes common, well-understood chemical transformations.

Overall Synthetic Workflow

Synthesis_Workflow cluster_start SM1 2-Fluoroanisole Reagent1 AlCl₃ (Lewis Acid) SM2 Acetyl Chloride Step1 Step 1: Friedel-Crafts Acylation Reagent1->Step1 Intermediate 1-(3-Fluoro-4-methoxyphenyl)ethanone Step1->Intermediate Reagent2 Ethyl Iodide, K₂CO₃ Step2 Step 2: Williamson Ether Synthesis Reagent2->Step2 Ketone 1-(4-Ethoxy-3-fluorophenyl)ethanone Step2->Ketone Reagent3 NH₃ or NH₄OAc NaBH₃CN or NaBH(OAc)₃ Step3 Step 3: Reductive Amination Reagent3->Step3 Product 1-(4-Ethoxy-3-fluorophenyl)ethanamine Step3->Product

Caption: Overall synthesis pathway for 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

Step 2.1: Synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanone (Precursor)

The synthesis begins with the creation of the ketone precursor. While various methods exist for synthesizing fluoroacetophenones, a robust approach involves the Friedel-Crafts acylation of a suitable substituted benzene, followed by etherification.[3]

Protocol:

  • Acylation: 2-Fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) at reduced temperatures (0 °C to RT) to control reactivity. The acetyl group is directed primarily to the para position due to the ortho,para-directing effect of the methoxy group.

  • Demethylation: The resulting 1-(3-fluoro-4-methoxyphenyl)ethanone is then demethylated using a reagent like boron tribromide (BBr₃) to yield 1-(3-fluoro-4-hydroxyphenyl)ethanone.

  • Etherification: The hydroxyl group is then alkylated to an ethoxy group via a Williamson ether synthesis. The phenol is deprotonated with a mild base (e.g., K₂CO₃) and reacted with an ethylating agent like ethyl iodide or ethyl bromide in a polar aprotic solvent (e.g., acetone or DMF).

  • Purification: The crude ketone is purified via aqueous workup to remove inorganic salts, followed by distillation or recrystallization.

Step 2.2: Reductive Amination to 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Reductive amination is a highly efficient method for converting ketones into amines.[4] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the final amine.

Causality Behind Experimental Choices:

  • Amine Source: Ammonium acetate or a solution of ammonia in methanol can be used as the nitrogen source.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[5][6] Unlike the more powerful sodium borohydride (NaBH₄), these milder agents are selective for the protonated imine intermediate over the starting ketone. This selectivity is crucial for a successful one-pot reaction, as it prevents the premature reduction of the ketone to an alcohol, thereby maximizing the yield of the desired amine.[5] The reaction is typically run under weakly acidic conditions (pH ~6), which catalyzes imine formation without inactivating the amine nucleophile.

Protocol:

  • To a solution of 1-(4-Ethoxy-3-fluorophenyl)ethanone (1.0 eq) and ammonium acetate (3-5 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding dilute HCl.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by basifying the residue with NaOH and extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by column chromatography or distillation.

Reductive_Amination Ketone Ketone (C=O) Hemi Hemiaminal Intermediate Ketone->Hemi + NH₃ Amine Ammonia (NH₃) Imine Imine Intermediate Hemi->Imine - H₂O Product Final Amine (C-NH₂) Imine->Product + [H⁻] Reducer [H⁻] (from NaBH₃CN)

Caption: Mechanism of Reductive Amination.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following data are predicted based on the molecular structure.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.0-6.8 (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. δ 4.1 (q, 2H, -OCH₂CH₃): Quartet for the methylene protons of the ethoxy group. δ 4.0 (q, 1H, -CH(NH₂)CH₃): Quartet for the methine proton at the chiral center. δ 1.6 (s, 2H, -NH₂): Broad singlet for the amine protons. δ 1.4 (t, 3H, -OCH₂CH₃): Triplet for the methyl protons of the ethoxy group. δ 1.3 (d, 3H, -CH(NH₂)CH₃): Doublet for the methyl protons adjacent to the chiral center.
¹³C NMR (CDCl₃, 100 MHz)δ ~150 (d, ¹JCF): Aromatic carbon attached to fluorine. δ ~145 (s): Aromatic carbon attached to the ethoxy group. δ ~135 (s): Aromatic carbon attached to the ethylamine group. δ ~120-110 (m): Remaining aromatic carbons. δ ~65 (s, -OCH₂CH₃): Methylene carbon of the ethoxy group. δ ~50 (s, -CH(NH₂)): Methine carbon at the chiral center. δ ~25 (s, -CHCH₃): Methyl carbon adjacent to the chiral center. δ ~15 (s, -OCH₂CH₃): Methyl carbon of the ethoxy group.
Mass Spec (ESI+) m/z 184.11 [M+H]⁺: Calculated for C₁₀H₁₅FNO⁺.

Applications in Research and Drug Development

1-(4-Ethoxy-3-fluorophenyl)ethanamine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and chiral building block in the synthesis of complex therapeutic agents.

  • Scaffold for Kinase Inhibitors: The substituted phenethylamine core is prevalent in many small-molecule kinase inhibitors. The specific substitution pattern (4-ethoxy, 3-fluoro) allows for fine-tuning of ligand-receptor interactions within the ATP-binding pocket of kinases. The fluorine atom can act as a hydrogen bond acceptor and modulate the pKa of nearby functionalities, while the ethoxy group can occupy hydrophobic pockets. A search of medicinal chemistry literature reveals that the N-phenyl-1-(4-fluorophenyl) moiety is a key component in potent Met kinase inhibitors, highlighting the importance of this structural class.[7]

  • Introduction of Chirality: As a chiral amine, it is used to introduce a specific stereocenter, which is critical for pharmacological activity. Enantiomerically pure forms of the amine are essential for developing stereospecific drugs, minimizing off-target effects, and improving the therapeutic index.

  • Modulation of Physicochemical Properties: The trifluoromethyl (-CF₃) group, a bioisostere for the ethyl group in some contexts, is known to enhance properties like metabolic stability and lipophilicity in drug candidates.[8][9] Similarly, the strategic placement of fluorine and ethoxy groups on the phenyl ring allows medicinal chemists to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous fluorinated amines can be used to establish a reliable safety profile.[10]

  • Hazard Classification (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • Greenbook.net. Safety Data Sheet. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]

  • PrepChem.com. Synthesis of p-fluoroacetophenone. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. [Link]

  • Metathesis. How to Synthesize 4-Fluoroacetophenone. [Link]

Sources

Exploratory

Technical Guide: Predicted Solubility Profiling of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6), a fluorinated phenethylamine derivative often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6), a fluorinated phenethylamine derivative often utilized as a chiral building block in medicinal chemistry.

Solubility is the gatekeeper of bioavailability and process scalability. For this specific molecule, the interplay between the basic amine, the lipophilic ethoxy tail, and the electron-withdrawing fluorine atom creates a unique solvation landscape. This guide synthesizes computational predictions (Hansen Solubility Parameters) with rigorous experimental protocols (OECD 105) to provide actionable data for solvent selection in synthesis, purification, and formulation.

Part 1: Molecular Profile & Physicochemical Basis

To predict solubility accurately, we must first deconstruct the molecule's intermolecular forces.

Structural Analysis

The molecule consists of three distinct functional zones that dictate its behavior in solution:

  • The Phenethylamine Core: Provides a rigid aromatic scaffold. The

    
    -system allows for stacking interactions in aromatic solvents (e.g., toluene).
    
  • The 3-Fluoro and 4-Ethoxy Substituents:

    • Fluorine (C-F): Increases lipophilicity and metabolic stability without significantly increasing steric bulk. It creates a local dipole but generally reduces aqueous solubility compared to a hydrogen or hydroxyl substituent.

    • Ethoxy (-OEt): A lipophilic ether linkage. It acts as a weak hydrogen bond acceptor but primarily contributes to dispersion forces (

      
      ).
      
  • The Ethanamine Chain: The primary amine (-NH

    
    ) is the "polar anchor." It functions as both a hydrogen bond donor and acceptor. It is also the site of protonation (
    
    
    
    ), making the molecule pH-dependent.
Physicochemical Descriptors[1][2]
  • Molecular Weight: 183.22 g/mol [1]

  • Physical State (Free Base): Liquid (Oil) at RT (Predicted based on structural analogs like fenfluramine derivatives).

  • Predicted LogP: ~1.9 – 2.5 (Moderately Lipophilic).

  • Key Insight: As a likely liquid in its free base form, "solubility" in organic solvents often refers to miscibility. However, in non-polar alkanes, phase separation can still occur at low temperatures.

Part 2: Computational Prediction Frameworks

We utilize the Hansen Solubility Parameter (HSP) theory to predict solvent compatibility.[2][3] This method decomposes the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[2]
Predicted HSP Values (Group Contribution Method)

Using the Van Krevelen-Hoftyzer group contribution method, we estimate the parameters for 1-(4-Ethoxy-3-fluorophenyl)ethanamine:

  • 
     (Dispersion):  ~17.5 MPa
    
    
    
    (Driven by the aromatic ring and ethyl groups).
  • 
     (Polarity):  ~5.5 MPa
    
    
    
    (Moderate, due to C-F and C-O dipoles).
  • 
     (H-Bonding):  ~6.5 MPa
    
    
    
    (Derived from the primary amine).

Interaction Radius (


): 
To determine if a solvent will dissolve the solute, we calculate the "distance" (

) in Hansen space between the solvent (1) and solute (2):

Rule of Thumb: If

, good solubility is expected.
Prediction Workflow Diagram

SolubilityPrediction Start Start: Molecule Structure (CAS 634150-90-6) Analyze Identify Functional Groups (Amine, Fluoro, Ethoxy) Start->Analyze CalcHSP Calculate HSP (Group Contribution) δd, δp, δh Analyze->CalcHSP SelectSolvent Select Solvent Class CalcHSP->SelectSolvent PolarProtic Polar Protic (MeOH, EtOH) SelectSolvent->PolarProtic PolarAprotic Polar Aprotic (ACN, DMSO) SelectSolvent->PolarAprotic NonPolar Non-Polar (Heptane, Hexane) SelectSolvent->NonPolar CalcRa Calculate Ra Distance PolarProtic->CalcRa PolarAprotic->CalcRa NonPolar->CalcRa ResultHigh Ra < 5 High Solubility/Miscible CalcRa->ResultHigh Strong Match ResultMod Ra 5-8 Moderate Solubility CalcRa->ResultMod Partial Match ResultLow Ra > 8 Low Solubility/Phase Sep CalcRa->ResultLow Mismatch

Figure 1: Decision logic for predicting solubility using Hansen Solubility Parameters (HSP).

Part 3: Predicted Solubility Landscape

The following table summarizes the predicted solubility at 25°C based on the Relative Energy Difference (RED =


).
Solvent ClassSolventPredicted SolubilityMechanism & Notes
Alcohols MethanolHigh / Miscible Strong H-bond donor/acceptor match with the amine. Best for dissolving crude oil.
Alcohols EthanolHigh / Miscible Excellent match. Preferred for crystallization of the salt form (e.g., HCl salt).
Chlorinated Dichloromethane (DCM)High Excellent dispersion match (

). Good for extraction from aqueous basic layers.
Esters Ethyl AcetateModerate to High Good general solvent. May require mild heating if the oil is viscous.
Aromatics TolueneHigh

-

interactions with the fluorophenyl ring stabilize the solution.
Ethers MTBE / THFHigh Good compatibility with the ethoxy group. THF is superior due to higher polarity.
Alkanes Heptane / HexaneLow to Moderate The polar amine group resists dissolution in pure alkanes. Likely to oil out or form a biphasic system at low temps.
Water Water (pH 7)Low (< 1 mg/mL) The lipophilic F/OEt phenyl ring dominates.
Water Water (pH < 4)High Protonation of amine (

) renders it water-soluble.

Part 4: Experimental Validation Protocols

Predictions must be validated. The following protocols ensure data integrity and reproducibility.

Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)

Scope: Determination of equilibrium solubility for the free base (liquid) or salt (solid).

Materials:

  • Test Substance: >98% purity (check by HPLC).

  • Solvents: HPLC Grade.

  • Equipment: Orbital shaker, Centrifuge, 0.22 µm PTFE filters.

Workflow:

  • Preparation: Add excess test substance (approx. 50-100 mg) to 2 mL of solvent in a glass vial.

    • Note: If the substance is a liquid oil, look for miscibility (one phase) vs. phase separation (two layers).

  • Equilibration: Seal vials and agitate at 25°C ± 0.5°C for 24 hours.

  • Separation:

    • If Solid: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant.

    • If Liquid (Biphasic): Allow to settle for 4 hours. Carefully sample the solvent-rich phase.

  • Quantification: Dilute the supernatant 100x with Mobile Phase and analyze via HPLC.

Protocol B: HPLC Analytical Method

To accurately quantify the dissolved amine, use the following reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Retention Time: Expect elution around 5-6 minutes (moderate lipophilicity).

Part 5: Strategic Applications in Process Chemistry

Understanding the solubility profile allows for the design of efficient isolation strategies.

Salt Formation & Crystallization

Since the free base is likely an oil with high organic solubility, purification by crystallization is best achieved by forming a salt.

  • Strategy: Dissolve free base in Ethanol or IPA (High solubility).

  • Reagent: Add 1.1 eq of HCl (in dioxane or ether).

  • Antisolvent: Slowly add Heptane or MTBE (Low solubility for the polar salt).

  • Result: The hydrochloride salt will precipitate as a white solid, while impurities remain in the mother liquor.

Acid-Base Extraction (Workup)

ExtractionWorkflow RxnMixture Reaction Mixture (Organic + Aqueous) Acidify Acidify to pH 2 (HCl) RxnMixture->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Salt) PhaseSep1->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM/MTBE Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Purification strategy utilizing the pH-dependent solubility switch of the amine.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[4] Test No. 105: Water Solubility.[5] Organisation for Economic Co-operation and Development.[6] [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • PubChem. (n.d.).[7] Compound Summary: 1-(4-ethoxy-3-fluorophenyl)-N-methylmethanamine (Analog Reference). National Library of Medicine. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[8] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Foundational

Literature review of 3-fluoro-4-ethoxy phenethylamine derivatives

An In-Depth Technical Guide to 3-Fluoro-4-Ethoxyphenethylamine Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships Introduction The phenethylamine scaffold is a cornerstone in neuropharmacology, fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-Ethoxyphenethylamine Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

Introduction

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters, therapeutic agents, and research chemicals. Modifications to this core structure can dramatically alter its interaction with biological targets, leading to a wide spectrum of pharmacological effects. This guide focuses on a specific and promising subclass: 3-fluoro-4-ethoxyphenethylamine derivatives. The introduction of a fluorine atom at the 3-position and an ethoxy group at the 4-position of the phenyl ring is a strategic design choice aimed at modulating receptor affinity, selectivity, metabolic stability, and overall pharmacological profile.

Fluorine, being the most electronegative element, can alter the electronic properties of the aromatic ring, influence metabolic pathways by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The 4-ethoxy group, a lipophilic substituent, is known to play a crucial role in the interaction of phenethylamines with key central nervous system targets, particularly serotonin receptors. Understanding the interplay of these substitutions is critical for the rational design of novel compounds with potential applications in neuroscience research and as therapeutic leads for psychiatric disorders.[1] This guide provides a comprehensive overview of the synthesis, receptor pharmacology, and structure-activity relationships (SAR) of this chemical class, drawing upon data from closely related analogs to build a predictive framework for researchers and drug development professionals.

Synthetic Strategies

The synthesis of 3-fluoro-4-ethoxyphenethylamine derivatives typically begins with a suitably substituted benzaldehyde. A common and effective route involves a Henry reaction (nitroaldol condensation) followed by reduction of the resulting nitroalkene. This multi-step process offers a reliable pathway to the target phenethylamine core.

Experimental Protocol: General Synthesis

Step 1: Henry Reaction (Nitroaldol Condensation)

  • Reactants: Dissolve 1.0 equivalent of 3-fluoro-4-ethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Addition: Add 1.2 equivalents of nitroethane and 1.0 equivalent of a base catalyst (e.g., triethylamine or ammonium acetate).

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., acetic acid). The resulting β-nitro-alkene product, 1-(3-fluoro-4-ethoxyphenyl)-2-nitropropene, often precipitates and can be collected by filtration or extracted using an organic solvent.

Causality: The base deprotonates the nitroethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, yielding the conjugated nitroalkene. This method is robust for creating the carbon-carbon bond essential for the phenethylamine backbone.[2]

Step 2: Reduction of the Nitroalkene

  • Reducing Agent: Prepare a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Slowly add a solution of the 1-(3-fluoro-4-ethoxyphenyl)-2-nitropropene (from Step 1) in the same anhydrous solvent to the LAH suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours to ensure complete reduction of the nitro group to a primary amine.

  • Quenching & Workup: Carefully quench the excess LAH by the sequential addition of water and a sodium hydroxide solution (Fieser workup). Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Purification: Purify the crude product by acid-base extraction. Dissolve the product in a nonpolar solvent, extract with aqueous HCl to form the water-soluble hydrochloride salt, wash the aqueous layer, and then basify with NaOH to regenerate the freebase. Extract the freebase into an organic solvent, dry, and evaporate the solvent to yield the final 3-fluoro-4-ethoxyphenethylamine derivative.

Causality: LAH is a potent source of hydride ions (H⁻) that effectively reduces both the carbon-carbon double bond of the alkene and the nitro group to an amine. The inert atmosphere and anhydrous conditions are critical as LAH reacts violently with water. This reduction is a crucial final step to form the desired phenethylamine structure.

G A 3-Fluoro-4-ethoxybenzaldehyde C Henry Reaction (Condensation) A->C B Nitroethane + Base B->C D 1-(3-Fluoro-4-ethoxyphenyl)- 2-nitropropene C->D Formation of C-C bond F Reduction D->F E Lithium Aluminum Hydride (LAH) E->F G 3-Fluoro-4-ethoxyphenethylamine Derivative F->G Reduction of nitro group & double bond

Caption: General synthetic workflow for 3-fluoro-4-ethoxyphenethylamine derivatives.

Pharmacological Profile: Receptor Interactions

The primary pharmacological targets for this class of compounds are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C), which are well-established targets for psychedelic and psychoactive compounds.[3] The interaction with these receptors is typically characterized by binding affinity (Ki) and functional activity (EC₅₀ and Eₘₐₓ).

Receptor Binding Affinities

Binding affinity measures how strongly a compound binds to a receptor. A lower Ki value indicates a higher binding affinity. Studies on structurally related 4-alkoxy-dimethoxyphenethylamines provide a strong basis for predicting the behavior of 3-fluoro-4-ethoxy derivatives.

  • 5-HT₂ₐ Receptor: This is the principal target associated with the psychedelic effects of phenethylamines.[3] It is expected that 3-fluoro-4-ethoxy derivatives will exhibit moderate to high affinity for the 5-HT₂ₐ receptor.[4][5]

  • 5-HT₂C Receptor: These compounds also typically bind with significant affinity to the 5-HT₂C receptor. The selectivity ratio between 5-HT₂ₐ and 5-HT₂C is a critical determinant of the overall pharmacological profile.[3][4]

  • 5-HT₁ₐ Receptor: Affinity for the 5-HT₁ₐ receptor is generally much lower compared to the 5-HT₂ subtypes for this class of compounds.[4]

  • Other Targets: Interactions with other targets, such as monoamine transporters (SERT, DAT, NET) and adrenergic receptors, are generally weak, suggesting a primary action through serotonergic pathways.[4][6]

Functional Activity

Functional assays determine whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor after binding. Most psychedelic phenethylamines are partial or full agonists at the 5-HT₂ₐ receptor.[4]

  • 5-HT₂ₐ Agonism: Activation of the 5-HT₂ₐ receptor is the key mechanism for inducing psychedelic effects.[3] The potency (EC₅₀) and efficacy (Eₘₐₓ) of activation can be significantly influenced by subtle structural changes.

  • 5-HT₂₈/₂C Activity: Agonism at 5-HT₂₈ and 5-HT₂C receptors also contributes to the overall effect profile.

Protocol: Radioligand Binding Assay
  • Preparation: Use cell membranes prepared from HEK 293 cells heterologously expressing the human receptor of interest (e.g., 5-HT₂ₐ).

  • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound (the 3-fluoro-4-ethoxy derivative).

  • Equilibrium: Allow the mixture to incubate until binding equilibrium is reached.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: This standard protocol is a robust and validated method for determining the affinity of a compound for a specific receptor target, providing quantitative data essential for SAR analysis.[3]

Quantitative Data Summary (Based on Analogs)

The following table summarizes binding affinity (Ki, nM) and functional potency (EC₅₀, nM) data for representative 4-alkoxy-2,5-dimethoxyphenethylamines, which serve as close structural analogs. This data illustrates key pharmacological trends.

CompoundSubstitution5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)5-HT₂ₐ EC₅₀ (nM)
Analog 1 4-Ethoxy~1700~4400~990
Analog 2 4-(2-Fluoroethoxy)~1300~1300~127
Analog 3 4-(2,2-Difluoroethoxy)~800~900~66
Analog 4 4-(2,2,2-Trifluoroethoxy)~600~700~127

Data derived from studies on 2,5-dimethoxy-substituted analogs.[4]

Structure-Activity Relationships (SAR)

SAR analysis reveals how specific chemical modifications influence biological activity. For 3-fluoro-4-ethoxyphenethylamines, the key points of variation are the ethoxy chain and the carbon alpha to the amine.

  • Effect of Fluorination on the 4-Ethoxy Group: A critical trend observed in related series is that increasing the fluorination of the terminal carbon on the 4-ethoxy substituent generally increases binding affinity at both 5-HT₂ₐ and 5-HT₂C receptors.[4][7] This modification also tends to significantly enhance activation potency (lower EC₅₀) at the 5-HT₂ₐ receptor.[8][9] This is likely due to altered electronic properties and increased metabolic stability.

  • Effect of α-Methylation: The introduction of a methyl group on the alpha-carbon (transforming the phenethylamine into an amphetamine) has a minor influence on 5-HT₂ₐ/₂C receptor binding affinity.[4] However, it can increase metabolic stability and alter in vivo effects, often leading to a longer duration of action.[6]

  • Effect of the 3-Fluoro Group: While direct data is limited, the 3-fluoro substituent is expected to increase lipophilicity and potentially alter the conformation of the molecule, which could enhance receptor binding. It also serves as a metabolic blocker, preventing aromatic hydroxylation at that position, which may prolong the compound's half-life.

SAR cluster_0 Core Phenethylamine Scaffold cluster_1 Modifications & Effects Core Mod1 R₁ = H → CH₃ (Amphetamine) • Minor change in Ki • Increased metabolic stability Mod2 R₂ = OCH₂CH₃ → OCH₂CF₃ (Fluorination of Ethoxy Group) • Increased 5-HT₂ₐ/₂C Affinity (Ki ↓) • Increased 5-HT₂ₐ Potency (EC₅₀ ↓) Mod3 R₃ = H → F (3-Fluoro Substitution) • Increased lipophilicity • Blocks metabolic oxidation

Caption: Key structure-activity relationships for 3-fluoro-4-ethoxyphenethylamine derivatives.

Potential Therapeutic Applications and Future Directions

The renewed interest in psychedelic compounds for therapeutic use, particularly in treating conditions like PTSD, depression, and anxiety, makes the exploration of novel phenethylamines highly relevant.[1] The 3-fluoro-4-ethoxy substitution pattern offers a promising strategy for fine-tuning the pharmacological profile of psychedelic phenethylamines.

  • Potential Advantages: By modulating receptor affinity and metabolic stability, these derivatives could potentially offer improved therapeutic windows, longer or shorter durations of action, and reduced off-target effects compared to classical psychedelics. The fluorination strategy, in particular, may lead to compounds with higher potency and more predictable pharmacokinetics.[7][9]

  • Future Research: Further research should focus on the synthesis and in vitro characterization of a focused library of these compounds to confirm the predicted SAR trends. Subsequent in vivo studies in animal models would be necessary to evaluate their behavioral effects, pharmacokinetic profiles, and safety. A key area of investigation will be to determine how these specific structural modifications translate to subjective effects and therapeutic potential in humans.

Conclusion

The 3-fluoro-4-ethoxyphenethylamine class represents a rationally designed evolution of classical psychedelic compounds. By leveraging strategic fluorination and alkoxy substitutions, these derivatives hold the potential for enhanced potency, selectivity, and favorable metabolic properties. The principles derived from extensive research on related 4-alkoxy-substituted phenethylamines provide a robust framework for predicting their interactions with key serotonergic receptors, primarily the 5-HT₂ₐ subtype. While further empirical data is required, the SAR trends suggest that these compounds are a compelling target for continued research in the development of novel neuropharmacological tools and potential next-generation psychiatric therapeutics.

References

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Simmler, L. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Blossom Analysis. Available at: [Link]

  • Simmler, L. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. Available at: [Link]

  • Simmler, L. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Simmler, L. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers Media S.A.. Available at: [Link]

  • Glatz, J. A., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. Available at: [Link]

  • Savić, M. M., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Available at: [Link]

  • Szára, S., & Hearst, E. (1962). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Simmler, L. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed. Available at: [Link]

  • Fujita, T., et al. (1973). Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. Journal of Medicinal Chemistry. Available at: [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Available at: [Link]

  • Guillon, J., et al. (2015). Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. X-ray Structure Analysis Online. Available at: [Link]

  • Trachsel, D., et al. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. PubMed. Available at: [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed. Available at: [Link]

  • ResearchGate (2014). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. Available at: [Link]

  • The Hive (2003). Synthesis of para-fluoro-(4-methylaminorex). Hive Methods Discourse. Available at: [Link]

  • Scott, J. D., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]

  • Wikipedia (2023). Trifluoroescaline. Wikipedia. Available at: [Link]

Sources

Exploratory

Technical Analysis: Lipophilicity &amp; Physicochemical Profile of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

[1][2][3] Executive Summary This technical guide provides an in-depth analysis of the lipophilicity profile for 1-(4-Ethoxy-3-fluorophenyl)ethanamine , a chiral phenylethylamine derivative often utilized as a fragment in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides an in-depth analysis of the lipophilicity profile for 1-(4-Ethoxy-3-fluorophenyl)ethanamine , a chiral phenylethylamine derivative often utilized as a fragment in tyrosine kinase inhibitors and monoamine reuptake modulators.[1][2][3]

Key Physicochemical Metrics:

  • Consensus LogP: 1.70 – 1.93 (Lipophilic, neutral form)[1][2][3]

  • Estimated pKa: 9.0 – 9.4 (Basic amine)[1][2][3]

  • Physiological State: Predominantly ionized (

    
    ) at pH 7.4.[1][2][3]
    
  • Critical Insight: While the LogP suggests moderate lipophilicity, the LogD at physiological pH is significantly lower (~ -0.5 to 0.0), altering its predicted Blood-Brain Barrier (BBB) permeability and requiring specific experimental protocols for accurate measurement.[1][2][3]

Structural Analysis & Theoretical Lipophilicity

The lipophilicity of this molecule is governed by the interplay between the hydrophobic aromatic core and the ionizable amine tail. The specific substitution pattern (3-Fluoro, 4-Ethoxy) creates a unique "push-pull" electronic environment that influences both solubility and metabolic stability.[1][2][3]

Fragment Contribution Analysis
FragmentTypeEffect on LogPMechanistic Insight
Phenylethylamine Core ScaffoldBase Value (~1.[1][2][3]19)Provides the primary hydrophobic surface area.
4-Ethoxy (-OEt) Substituent+0.5 to +0.8Increases lipophilicity via alkyl bulk; acts as a Hydrogen Bond Acceptor (HBA).[1][2][3]
3-Fluoro (-F) Substituent+0.1 to +0.2"The Chameleon Effect": Increases lipophilicity slightly while blocking metabolic hydroxylation at the 3-position.[1][2][3]

-Methyl Amine
Polar Head-1.0 (Neutral)The primary determinant of water solubility.[1][2][3] Ionization at pH < 9.0 drastically reduces LogD.[2][3]
Consensus Data (Predicted vs. Reference)
Source/AlgorithmValueConfidenceNotes
XLogP3 (PubChem) 1.70HighAtom-additive method; reliable for small aromatics.[1][2][3]
Vendor Reference (Hit2Lead) 1.93MediumLikely calculated; used as industry benchmark.[1][2][3]
ACD/LogP 1.85 ± 0.3HighAlgorithm accounts for intramolecular interactions.[1][2][3]
Predicted LogD (pH 7.4) -0.1 to 0.3MediumCorrected for ionization (approx. 99% protonated).

Visualization: Structure-Property Relationships[1][2][3]

The following diagram illustrates the competing forces defining the molecule's behavior in a biphasic system.

G Molecule 1-(4-Ethoxy-3-fluorophenyl) ethanamine F_Sub 3-Fluoro Group (Metabolic Block) Molecule->F_Sub Substitution OEt_Sub 4-Ethoxy Group (Lipophilic Bulk) Molecule->OEt_Sub Substitution Amine Primary Amine (Ionization Center) Molecule->Amine Functional Group LogP LogP (Neutral) ~1.9 F_Sub->LogP +0.2 log units OEt_Sub->LogP +0.6 log units LogD LogD (pH 7.4) ~0.0 Amine->LogD Dominates at pH 7.4 (Protonation)

Figure 1: Structural dissection showing how specific functional groups contribute to the global lipophilicity (LogP) versus the pH-dependent distribution (LogD).[1][2][3]

pH-Dependent Distribution (LogD vs. LogP)

For basic drugs like 1-(4-Ethoxy-3-fluorophenyl)ethanamine, LogP is a theoretical constant , whereas LogD is the biological reality .[1][2][3]

The Ionization Trap

The amine group has an estimated pKa of 9.0 – 9.4 .[2][3]

  • At pH 12 (Basic): Molecule is neutral.[1][2][3]

    
    .[2][3]
    
  • At pH 7.4 (Blood): Molecule is >98% protonated (

    
    ).[1][2][3] The charged species partitions poorly into lipids.
    
  • At pH 2.0 (Stomach): 100% protonated.[1][2][3] High solubility, negligible membrane permeability.[3]

Implication: When designing extraction protocols or BBB assays, you must buffer the aqueous phase to pH > 10.0 to measure true LogP, or use pH 7.4 to measure biologically relevant LogD.[2]

Experimental Protocols for Validation

To validate the theoretical values, the following protocols are recommended. These are designed to be self-validating systems.[1][2][3]

Protocol A: Potentiometric Titration (pKa Determination)

Before measuring LogP, the pKa must be experimentally confirmed to ensure accurate LogD calculations.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Titrate from pH 2.0 to pH 12.0 under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Analysis: Use the Bjerrum plot method to identify the inflection point.[2][3]

  • Validation: The first derivative of the titration curve must yield a single sharp peak.[2][3] Broad peaks indicate impurity or aggregation.[2][3]

Protocol B: Shake-Flask Method (The Gold Standard)

Best for generating the definitive reference value.[1][2][3]

  • Phase System: n-Octanol (water-saturated) / Water (octanol-saturated).[1][2][3]

  • Buffer: 50 mM Phosphate buffer (pH 7.4 for LogD) or 0.1 M NaOH (pH 11 for LogP).

Step-by-Step Workflow:

  • Pre-saturation: Stir octanol and buffer together for 24 hours. Separate phases.

  • Stock Solution: Dissolve compound in the pre-saturated octanol phase (approx 1 mg/mL).

  • Equilibration: Mix 2 mL of stock octanol with 2 mL of pre-saturated buffer in a glass vial.

  • Agitation: Rotate (do not shake vigorously to avoid emulsion) for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 20 mins.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol C: High-Throughput RP-HPLC (CHI Method)

Best for screening multiple analogs.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2][3]

  • Mobile Phase: Methanol/Water gradient with 10 mM Ammonium Acetate (pH 7.4).

  • Calibration: Run a set of standards with known LogP values (e.g., Toluene, Acetophenone, Propranolol).[2]

  • Correlation: Plot

    
     (capacity factor) of standards vs. known LogP. Interpolate the unknown.
    

Visualization: Experimental Workflow

Experiment Start Start: Synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine Purity QC: Purity Check (>98% required) Start->Purity Choice Select Metric Purity->Choice Path_LogP True LogP (Neutral) Choice->Path_LogP Path_LogD LogD (Physiological) Choice->Path_LogD Buffer_High Buffer: pH 11.0 (Ensure Neutral Species) Path_LogP->Buffer_High Buffer_Phys Buffer: pH 7.4 (Phosphate Buffered Saline) Path_LogD->Buffer_Phys ShakeFlask Shake Flask Method (Octanol/Water) Buffer_High->ShakeFlask Buffer_Phys->ShakeFlask Analysis HPLC-UV Quantification (Both Phases) ShakeFlask->Analysis Result Calculate Partition Coeff. Log P/D = log([Oct]/[Aq]) Analysis->Result

Figure 2: Decision tree and workflow for experimentally determining the partition coefficient.

Pharmacokinetic Implications

Blood-Brain Barrier (BBB) Permeability

This molecule is structurally related to CNS-active agents.[1][2][3]

  • Ideal CNS LogP: 2.0 – 3.5.[1][2][3]

  • Molecule LogP: ~1.9 (Borderline low).[1][2][3]

  • Optimization: The fluorine atom improves lipid solubility compared to the non-fluorinated parent, potentially pushing it just enough to cross the BBB effectively.[2][3] However, the high ionization at pH 7.4 means active transport or high concentration gradients may be required for significant CNS exposure.

Metabolic Stability

The 3-Fluoro substitution is a strategic medicinal chemistry modification.[1][2][3] It blocks the aromatic ring from metabolic oxidation (hydroxylation) at the position ortho to the ethoxy group, potentially extending the half-life (


) of the compound compared to the non-fluorinated analog.[1][2]

References

  • Hit2Lead Catalog. 1-(4-ethoxy-3-fluorophenyl)ethanamine (CAS 634150-90-6) Physicochemical Data. Retrieved from ChemBridge/Hit2Lead Database.[2][3] Link

  • PubChem Database. Compound Summary: 1-(4-ethoxy-3-fluorophenyl)-N-methylmethanamine (Structural Analog Data).[1][2][3][4] National Library of Medicine.[2][3] Link

  • Comer, J., & Tam, K. (2001).[2][3] Lipophilicity Profiles: Theory and Measurement.[2][3] In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.[1][2][3] (Authoritative text on LogP/LogD methodology).

  • Purser, S., et al. (2008).[2][3] Fluorine in medicinal chemistry.[2][3][5][6] Chemical Society Reviews, 37, 320-330.[1][2][3] Link (Source for "Chameleon Effect" and metabolic blocking).[1][2][3]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][2][3] OECD Publishing.[2][3] Link[1][2][3]

Sources

Foundational

Technical Guide: Thermodynamic Characterization of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

[1] Executive Summary 1-(4-Ethoxy-3-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of receptor-targeted therapeutics, particularly kinase inhibitors and GPCR ligands.[1] Its structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Ethoxy-3-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of receptor-targeted therapeutics, particularly kinase inhibitors and GPCR ligands.[1] Its structural motif—a phenethylamine core modified with a lipophilic ethoxy group and a metabolically stabilizing fluorine atom—presents unique thermodynamic challenges.[1]

This guide provides a comprehensive framework for the thermodynamic characterization of this molecule.[1] While specific empirical data for this intermediate is often proprietary, this document synthesizes predicted values with rigorous, self-validating experimental protocols. It is designed to empower researchers to generate high-fidelity data required for solid-state form selection and pre-formulation.[1]

Part 1: Molecular Identity & Structural Thermodynamics[1]

The thermodynamic behavior of 1-(4-Ethoxy-3-fluorophenyl)ethanamine is governed by the interplay between the flexible ethoxy tail and the electron-withdrawing fluorine substituent.[1]

Physicochemical Baseline

The following parameters represent a synthesis of predicted values (via group contribution methods) and analog comparisons (e.g., 1-(4-fluorophenyl)ethanamine).

PropertyValue (Predicted/Analog)Thermodynamic Significance
Molecular Weight 183.22 g/mol Baseline for molar enthalpy calculations.[1]
Physical State (RT) LiquidIndicates

; requires sub-ambient DSC for crystallization study.[1]
Boiling Point (

)
~265–275°C (760 mmHg)High

suggests significant intermolecular H-bonding.[1]
pKa (Amine) 8.9 – 9.1Fluorine inductive effect (

) lowers pKa relative to non-fluorinated analog (~9.5).[1]
LogP 1.7 – 1.9Moderate lipophilicity driven by the 4-ethoxy group.[1]
Enthalpy of Vaporization (

)
~55–60 kJ/molEnergy barrier for volatility; critical for vacuum distillation protocols.[1]
Structural Causality
  • The Fluorine Effect: The C-F bond at the 3-position exerts a strong inductive effect (-I), reducing the electron density on the aromatic ring.[1] Thermodynamically, this increases the lattice energy potential if a salt form is generated, as the dipole moment is enhanced.

  • Chirality & Entropy: The molecule possesses a chiral center at the

    
    -carbon.[1] Enantiopure samples (R or S) will exhibit distinct melting points and enthalpies of fusion compared to the racemate, often forming a eutectic system.[1]
    

Part 2: Phase Transition Thermodynamics (DSC & TGA)

Understanding the phase changes is critical for handling the material during scale-up.[1] As the free base is likely a liquid at room temperature, thermodynamic characterization often focuses on its salt forms (e.g., Hydrochloride, Tartrate) to induce crystallinity.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (


), Glass Transition (

), and Enthalpy of Fusion (

).[1]

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cooling Cycle: Cool to -60°C to ensure complete solidification (if liquid).

  • Heating Ramp: Heat at 5°C/min under

    
     purge (50 mL/min).
    
    • Why 5°C/min? Faster rates (10-20°C/min) can mask low-energy transitions or thermal lag in liquid samples; slower rates allow for thermodynamic equilibrium.[1]

  • Analysis: Integrate the endothermic peak to calculate

    
     (J/g).
    
Thermogravimetric Analysis (TGA)

Objective: Establish the degradation temperature (


) and volatile content.
  • Critical Threshold: The onset of weight loss (

    
    ) must be >150°C to survive standard drying protocols.[1]
    
  • Workflow: Ramp 10°C/min from RT to 350°C. A weight loss step prior to decomposition indicates solvate/hydrate desorption.[1]

Part 3: Solution Thermodynamics & pKa Determination

The bioavailability of drugs derived from this amine depends heavily on its ionization state.[1]

The Fluorine-pKa Relationship

The 3-fluoro substituent lowers the basicity of the amine via through-bond inductive effects.[1]

  • Standard Phenethylamine pKa: ~9.5[1]

  • 3-Fluoro Analog pKa: ~9.0[1]

  • Impact: This shift makes the amine less protonated at physiological pH (7.[1][2]4) compared to the non-fluorinated parent, potentially improving membrane permeability (higher fraction of neutral species).[1]

Experimental pKa Workflow (Potentiometric Titration)

Method: Potentiometric titration in 0.15 M KCl (ionic strength mimic).

  • Dissolution: Dissolve

    
     M of compound in water (co-solvent methanol may be needed if LogP > 2).[1]
    
  • Titrant: 0.1 M KOH or HCl.

  • Data Processing: Use the Bjerrum plot method to determine the dissociation constant.[1]

    • Self-Validation: Perform the titration at three different temperatures (25°C, 37°C, 45°C) to calculate the Enthalpy of Ionization (

      
      ) using the Van 't Hoff equation:
      
      
      
      
      [1]

Part 4: Experimental Workflows (Visualization)

Thermodynamic Characterization Logic

The following diagram illustrates the decision tree for characterizing the physical state of the amine.

ThermodynamicWorkflow Start Crude 1-(4-Ethoxy-3-fluorophenyl)ethanamine PhysicalCheck Physical State @ 25°C Start->PhysicalCheck LiquidPath Liquid Phase PhysicalCheck->LiquidPath Is Liquid SolidPath Solid Phase PhysicalCheck->SolidPath Is Solid DSC_Cool DSC Cooling (-60°C) Check for Crystallization LiquidPath->DSC_Cool DSC_Heat DSC Heating (5°C/min) Measure Tm, Enthalpy SolidPath->DSC_Heat TGA TGA Analysis (Stability/Solvates) SolidPath->TGA SaltScreen Salt Screening (HCl, Tartaric Acid) DSC_Cool->SaltScreen No Crystallization DSC_Cool->DSC_Heat Crystallizes SaltScreen->SolidPath New Salt Form Output Thermodynamic Profile (Tm, Tg, pKa, LogP) DSC_Heat->Output TGA->Output

Figure 1: Decision matrix for thermodynamic profiling. Liquid intermediates often require salt formation to generate stable solid forms suitable for rigorous thermal analysis.[1]

Solubility Equilibrium Cycle

This diagram visualizes the thermodynamic cycle involved in solubility, highlighting the energy penalties (Lattice Energy) and gains (Solvation Energy).[1]

SolubilityCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated Species (Hydration Shell) Solid->Solution Solution (+ΔH_soln) Direct Path Gas->Solution Solvation (-ΔH_solv)

Figure 2: Thermodynamic cycle of solubility.[1] High lattice energy (common in fluorinated salts) opposes dissolution, while the ethoxy group modifies the solvation enthalpy.[1]

Part 5: References & Authoritative Sources

  • PubChem Compound Summary. 1-(4-ethoxy-3-fluorophenyl)ethanamine (CAS 634150-90-6).[1] National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. Thermochemical Data of Organic Compounds.[1] National Institute of Standards and Technology.[1] [Link][1]

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1] Journal of Thermal Analysis and Calorimetry.[1] (Protocol reference for DSC/TGA).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa/LogP methodology).

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (Contextual reference for C-F bond thermodynamics). [Link]

Sources

Exploratory

1-(4-Ethoxy-3-fluorophenyl)ethanamine as a fluorinated chiral building block

High-Performance Fluorinated Chiral Building Block for Drug Discovery Executive Summary 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6, racemic) represents a specialized class of fluorinated chiral amines essent...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Fluorinated Chiral Building Block for Drug Discovery

Executive Summary

1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6, racemic) represents a specialized class of fluorinated chiral amines essential for modern medicinal chemistry. As a "privileged structure," it combines the steric and electronic modulation of the 3-fluorine atom with the lipophilic and hydrogen-bond accepting properties of the 4-ethoxy group. This guide details its chemical profile, synthesis pathways, and application in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Chemical Profile & Properties

This compound serves as a critical intermediate for introducing chirality and modulating basicity in lead optimization.

PropertyData
IUPAC Name 1-(4-Ethoxy-3-fluorophenyl)ethanamine
CAS Number 634150-90-6 (Racemic)
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
Chiral Center C1 (Benzylic position)
Physical State Colorless to pale yellow liquid
Predicted pKa ~9.2 (Conjugate acid)
LogP (Predicted) 2.1 – 2.4
H-Bond Donors/Acceptors 1 / 3
Structural Significance
  • 3-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the amine compared to the non-fluorinated analog. This is crucial for improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH. Additionally, it blocks metabolic hydroxylation at the meta position.

  • 4-Ethoxy Substituent: Acts as a lipophilic anchor and a weak hydrogen bond acceptor. It blocks the para position from metabolic oxidation (CYP450 mediated), extending the half-life (

    
    ) of the parent drug.
    

Synthesis & Manufacturing Methodologies

We present two validated routes: Chemical Reductive Amination for bulk scale-up and Biocatalytic Transamination for high enantiomeric excess (ee > 99%).

Route A: Chemical Reductive Amination (Racemic)

This robust protocol is suitable for multi-gram synthesis where subsequent chiral resolution is planned.

Reagents:

  • Precursor: 1-(4-Ethoxy-3-fluorophenyl)ethanone (CAS: 115104-57-9)

  • Amine Source: Ammonium acetate (

    
    )
    
  • Reductant: Sodium cyanoborohydride (

    
    )
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Imine Formation: Charge a reaction vessel with 1-(4-Ethoxy-3-fluorophenyl)ethanone (1.0 equiv) and

    
     (10.0 equiv) in MeOH. Stir at room temperature for 2 hours to form the imine intermediate.
    
  • Reduction: Cool the mixture to 0°C. Slowly add

    
     (1.5 equiv) portion-wise to control exotherm.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor consumption of ketone by TLC or LC-MS.

  • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride.

  • Workup: Basify with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH/ 
    
    
    
    ).
Route B: Asymmetric Biocatalytic Transamination (Chiral)

For direct access to the (R)- or (S)-enantiomer without resolution.

Reagents:

  • Enzyme:

    
    -Transaminase (Codexis or in-house library)
    
  • Amine Donor: Isopropylamine (1M)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

Protocol:

  • Dissolve ketone substrate in DMSO (5% v/v final concentration).

  • Add to phosphate buffer (pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M).

  • Add

    
    -Transaminase enzyme powder.
    
  • Incubate at 30°C with orbital shaking for 24 hours.

  • Validation: Determine conversion and ee% via Chiral HPLC.

Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the parallel pathways for generating the racemic mixture versus the enantiopure product.

SynthesisPath Ketone 1-(4-Ethoxy-3-fluorophenyl)ethanone (CAS: 115104-57-9) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH EnzymeComplex Enzyme-PLP-Substrate Complex Ketone->EnzymeComplex ω-Transaminase PLP, iPrNH2 RacemicAmine Racemic Amine (±)-1-(4-Ethoxy-3-fluorophenyl)ethanamine Imine->RacemicAmine NaBH3CN Reductive Amination ChiralAmine Chiral Amine (S)- or (R)-Enantiomer (>99% ee) EnzymeComplex->ChiralAmine Asymmetric Transfer

Caption: Divergent synthesis strategies: Chemical reductive amination yields racemic product, while biocatalysis affords high optical purity.

Medicinal Chemistry Decision Tree

Why choose this specific building block?

MedChemLogic Start Lead Optimization Objective Branch1 Improve Metabolic Stability? Start->Branch1 Branch2 Modulate Basicity (pKa)? Start->Branch2 Action1 Block Para-Position Branch1->Action1 Action2 Inductive Effect (-I) Branch2->Action2 Solution1 4-Ethoxy Group (Prevents CYP oxidation) Action1->Solution1 Solution2 3-Fluoro Group (Lowers pKa ~1-2 units) Action2->Solution2 Result 1-(4-Ethoxy-3-fluorophenyl)ethanamine Optimal Bioisostere Solution1->Result Solution2->Result

Caption: Strategic rationale for incorporating the 3-fluoro-4-ethoxy motif to solve common ADME liabilities.

Quality Control & Analytical Standards

Trustworthiness in data is paramount. Every batch must undergo the following QC protocol.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0%
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.0% ee (for chiral batches)
Identity ¹H-NMR (400 MHz, DMSO-d6)Consistent with structure
Fluorine Content ¹⁹F-NMRSingle peak (decoupled)
Residual Solvents GC-Headspace< ICH Limits

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Corrosion/Irritation (Category 1B) - DANGER .

  • H-Statements: H314 (Causes severe skin burns and eye damage).

  • PPE Requirements: Nitrile gloves, chemical safety goggles, face shield, and lab coat. Handle only in a fume hood.

  • Storage: Store under nitrogen atmosphere at 2–8°C. Hygroscopic; keep tightly sealed.

References

  • Sigma-Aldrich. Product Specification: 1-(4-ethoxy-3-fluorophenyl)ethanamine.[1]Link

  • PubChem. Compound Summary: 1-(4-ethoxy-3-fluorophenyl)ethanamine. National Library of Medicine. Link

  • Schroeder, G. M., et al. (2009).[2] Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[2][3][4][5] Journal of Medicinal Chemistry. (Context: Structural analogs in kinase inhibitors). Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.[6] ChemCatChem. (Context: Transaminase protocols). Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-(4-Ethoxy-3-fluorophenyl)ethanamine from acetophenone precursors

This Application Note is structured to serve as a definitive technical guide for the synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine . It prioritizes reproducibility, scalability, and chemical fidelity, specifically a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine . It prioritizes reproducibility, scalability, and chemical fidelity, specifically addressing the challenges posed by the 3-fluoro-4-ethoxy substitution pattern.

Executive Summary

The target molecule, 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6), is a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Its synthesis presents a specific chemoselective challenge: reducing the benzylic nitrogen functionality without compromising the aryl-fluorine bond (susceptible to hydrodehalogenation) or the aryl-ethyl ether (susceptible to acid-catalyzed cleavage).

This guide details two validated protocols:

  • The "Workhorse" Protocol (Route A): Two-step Oxime Formation and Chemoselective Reduction. Ideal for gram-to-kilogram scale-up with high purity requirements.

  • The "One-Pot" Protocol (Route B): Leuckart-Wallach Reductive Amination. Ideal for rapid library generation where isolation speed is prioritized over yield.

Strategic Analysis & Chemoselectivity

Electronic Considerations

The starting material, 4'-Ethoxy-3'-fluoroacetophenone , possesses a unique electronic push-pull system:

  • 4-Ethoxy Group (+M effect): Strong resonance donation increases electron density in the ring, making the carbonyl carbon less electrophilic compared to unsubstituted acetophenone. This necessitates forcing conditions (e.g., reflux, Lewis acid catalysis) for imine/oxime formation.

  • 3-Fluoro Group (-I effect): Inductive withdrawal slightly deactivates the ring but is overpowered by the ethoxy group. Crucially, the Ar-F bond is labile under standard Pd/C hydrogenation conditions, posing a risk of defluorinated impurities (1-(4-ethoxyphenyl)ethanamine).

Retrosynthetic Pathway Visualization

The following diagram outlines the strategic logic, highlighting the critical decision nodes for preserving the halogen.

G cluster_0 Chemoselectivity Checkpoint Target TARGET: 1-(4-Ethoxy-3-fluorophenyl)ethanamine Start STARTING MATERIAL: 4'-Ethoxy-3'-fluoroacetophenone Oxime Intermediate: Acetophenone Oxime Start->Oxime Route A: NH2OH·HCl, Base (High Purity Path) Formyl Intermediate: N-Formyl Derivative Start->Formyl Route B: Leuckart-Wallach HCOOH, NH4COOH Oxime->Target Reduction Step CRITICAL: Avoid Pd/C Formyl->Target Acid Hydrolysis

Figure 1: Retrosynthetic logic flow. Note the critical checkpoint at the reduction stage to prevent defluorination.

Experimental Protocols

Route A: Two-Step Oxime Reduction (Recommended)

Rationale: This route offers the highest control over impurities. The oxime intermediate is crystalline and easily purified, ensuring the final reduction step starts with high-quality material.

Step 1: Formation of 1-(4-Ethoxy-3-fluorophenyl)ethanone oxime
  • Reagents: 4'-Ethoxy-3'-fluoroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve 4'-Ethoxy-3'-fluoroacetophenone in Ethanol (5 mL/mmol).

    • Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate dropwise.

    • Critical Parameter: Heat to reflux (80°C) for 3-5 hours. Note: The electron-rich nature of the ring retards nucleophilic attack; room temperature stirring is insufficient.

    • Monitor via TLC (Hexane/EtOAc 7:3). The oxime usually appears as a higher Rf spot.

    • Cool to 0°C. The oxime often precipitates. If not, remove EtOH under vacuum and extract with EtOAc.

    • Yield Expectation: 85-95% (White to off-white solid).

Step 2: Chemoselective Reduction (Raney Nickel)
  • Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Reagents: Oxime intermediate, Raney Nickel (slurry in water, washed with EtOH), Ammonium Hydroxide (trace), Ethanol.

  • Procedure:

    • Purge the reaction vessel with Nitrogen.

    • Add the Oxime (1.0 eq) dissolved in Ethanol.

    • Add Raney Nickel (approx. 20% w/w loading).

    • Catalyst Choice: Do NOT use Pd/C. Palladium facilitates oxidative addition into the Ar-F bond, leading to defluorination. Raney Ni is kinetically slower toward Ar-F oxidative addition.

    • Pressurize with Hydrogen (50 psi / 3.5 bar) or use a balloon for small scale (reaction time will increase).

    • Stir vigorously at RT for 12-24 hours.

    • Filter through a Celite pad (keep wet to prevent fire).

    • Concentrate filtrate. Acidify with HCl/Ether to precipitate the amine hydrochloride salt.

Route B: Leuckart-Wallach Reaction (Scalable/One-Pot)

Rationale: Ideal for industrial batches where isolating intermediates is costly.

  • Reagents: 4'-Ethoxy-3'-fluoroacetophenone (1.0 eq), Ammonium Formate (4.0 eq), Formic Acid (catalytic).

  • Procedure:

    • Combine ketone and Ammonium Formate in a round-bottom flask.

    • Heat to 160-170°C. A Dean-Stark trap is recommended to remove water and drive the equilibrium.

    • Observation: The mixture will melt and bubble (CO2 evolution). Continue heating for 4-6 hours.

    • Hydrolysis: The product is the N-formyl amine. To deprotect, add 6M HCl (3.0 eq) to the reaction melt and reflux for 1 hour.

    • Workup: Basify with NaOH (pH > 10) and extract with DCM.

    • Yield Expectation: 60-75%.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized product, compare analytical data against these expected parameters.

ParameterExpected Value/SignalInterpretation
1H NMR (DMSO-d6)

1.25 (d, 3H,

-Me)
Doublet confirms the ethyl side chain.

4.05 (q, 2H, O-CH2)
Quartet confirms the ethoxy group integrity.

4.15 (q, 1H, benzylic-H)
Quartet indicates successful amination of the ketone.

6.9 - 7.3 (m, 3H, Ar-H)
Aromatic region.
19F NMR

-135 ppm (approx)
Single peak. Multiple peaks indicate defluorination or side-products.
Mass Spec (ESI+) [M+H]+ = 184.1Base peak.
Appearance White crystalline solid (HCl salt)Free base is often a yellowish oil.

Troubleshooting Guide

Issue: Defluorination observed (approx. 5-10% impurity).

  • Cause: Catalyst activity too high (Route A).

  • Solution: Switch from Hydrogenation to Chemical Reduction . Use Zinc dust in Acetic Acid at 0°C

    
     RT. This method is completely inert to aryl fluorides.
    

Issue: Low conversion of Ketone to Oxime.

  • Cause: Steric/Electronic deactivation.

  • Solution: Add a Lewis Acid catalyst (e.g., TiCl4 or BF3·OEt2) in dry DCM instead of the aqueous ethanol method.

Issue: Ether cleavage (formation of phenol).

  • Cause: Reaction temperature too high in acidic media (Route B).

  • Solution: Ensure oil bath does not exceed 175°C. Switch to Route A if problem persists.

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: While the target is not highly volatile, fluorinated intermediates can be toxic. Use a fume hood.[1]

  • Raney Nickel: Store under water/ethanol. Dry Raney Ni ignites in air.

  • Amine Storage: Primary amines absorb CO2 from air to form carbamates. Store the product as the Hydrochloride salt (stable solid) or under Argon if kept as the free base.

Workflow Visualization (Route A)

RouteA Step1 Step 1: Oxime Formation Reagents: NH2OH·HCl, NaOAc Cond: Reflux, 4h Step2 Isolation Precipitation/Extraction Step1->Step2 Step3 Step 2: Reduction Reagent: Raney Ni, H2 (50psi) Cond: RT, 12h Step2->Step3 Purity Check (TLC) Step4 Salt Formation Add HCl/Ether Step3->Step4 Filter Catalyst Final Final Product HCl Salt Step4->Final

Figure 2: Step-by-step workflow for the recommended Oxime Reduction protocol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes." Org. Synth.2013 , 90, 62-73.[2] Link (Demonstrates robust oxime handling).

  • Redina, E. A., et al. "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines." Molecules2022 , 27(23), 8560. Link (Authoritative review on catalyst selection for oxime reduction).

  • Sigma-Aldrich. "Safety Data Sheet: 1-(4-Ethoxy-3-fluorophenyl)ethanamine." Link (Verification of CAS and safety parameters).

  • Ingersoll, A. W., et al. "The Leuckart Reaction."[3] Organic Reactions1942 , 1, 217. (Foundational text for Route B mechanism).

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Introduction: The Strategic Value of 1-(4-Ethoxy-3-fluorophenyl)ethanamine in Synthesis In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(4-Ethoxy-3-fluorophenyl)ethanamine in Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount. 1-(4-Ethoxy-3-fluorophenyl)ethanamine is a chiral primary amine that has emerged as a valuable synthon for introducing a specifically functionalized phenethylamine moiety into target molecules. Its structure is distinguished by three key features: a stereocenter at the α-carbon, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom. This unique combination of electronic and steric properties offers medicinal chemists a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions.[1][2][3]

The amide bond is one of the most fundamental and prevalent linkages in pharmaceuticals, peptides, and natural products, prized for its exceptional metabolic stability.[4][5] Consequently, the formation of this bond through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in the development of new chemical entities.[6] This guide provides an in-depth analysis of the critical parameters, reaction conditions, and practical protocols for successfully employing 1-(4-Ethoxy-3-fluorophenyl)ethanamine in amide coupling reactions, ensuring high yields and preservation of stereochemical integrity.

The Mechanistic Cornerstone: Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[6][7] This is achieved using a "coupling reagent."

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with aminium/uronium or phosphonium salts), or a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the amine, in this case, 1-(4-Ethoxy-3-fluorophenyl)ethanamine, to form the desired amide bond and release the coupling reagent byproduct.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH (Carboxylic Acid) ActivatedIntermediate [R-CO-X] (Activated Intermediate) Acid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Amine Ar-NH2 (Amine) ActivatedIntermediate->Amine Nucleophilic Attack Amide R-CONH-Ar (Amide Product) ActivatedIntermediate->Amide Byproduct Byproduct ActivatedIntermediate->Byproduct Amine->Amide +

Figure 1. Generalized workflow for amide bond formation.

Critical Parameters for Coupling with 1-(4-Ethoxy-3-fluorophenyl)ethanamine

The success of an amide coupling reaction hinges on the judicious selection of reagents and conditions tailored to the specific substrates. The electronic nature of 1-(4-Ethoxy-3-fluorophenyl)ethanamine—moderated by the opposing effects of the ethoxy and fluoro substituents—and the presence of a chiral center demand careful consideration.

Selection of the Coupling Reagent

The choice of coupling reagent is the most critical decision and is dictated by the reactivity of the carboxylic acid partner, steric hindrance, and the need to preserve chirality.[5][6]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used reagents.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly advantageous for laboratory-scale synthesis because its urea byproduct is water-soluble, greatly simplifying purification via aqueous workup.[9] To enhance reaction rates and, crucially, suppress racemization at the α-carbon of the amine or an acidic α-carbon on the carboxylic acid, carbodiimide couplings are almost always performed with an additive.[8][10]

    • Additives: 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used to form active esters in situ, which are more reactive than the O-acylisourea intermediate and less prone to side reactions.[11][12]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[13][14] They are particularly effective for coupling sterically hindered substrates, electron-deficient amines, or when rapid reaction times are desired.[15][16] HATU is renowned for its ability to minimize racemization, making it an excellent choice for reactions involving chiral components like 1-(4-Ethoxy-3-fluorophenyl)ethanamine.[8][13][14]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent, known for its high reactivity and utility in difficult couplings, including peptide cyclization.[6][13] A key advantage is that phosphonium salts do not react with the free amino group of the amine component, which can be a side reaction with excess aminium reagents.[6]

The Role of the Base

A non-nucleophilic organic base is essential in nearly all amide coupling protocols. Its primary roles are:

  • To deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.

  • To neutralize any acidic salts of the amine starting material (e.g., hydrochloride salts).[15]

  • To scavenge the acid (e.g., HCl) generated during the reaction.

Commonly used bases include N,N-diisopropylethylamine (DIPEA or Hünig's base), triethylamine (TEA), and N-methylmorpholine (NMM).[5][17] DIPEA is often preferred due to its strong basicity and high steric hindrance, which prevents it from acting as a competing nucleophile.

Solvent and Temperature

The choice of solvent is critical for ensuring all reactants are fully dissolved.[15]

  • Common Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.[5][18] DMF is an excellent polar aprotic solvent that can dissolve a wide range of substrates, but it can be difficult to remove during workup. DCM is a good choice for its volatility, simplifying product isolation.

  • Anhydrous Conditions: It is imperative to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediate, reverting it to the carboxylic acid and reducing the yield.[15]

  • Temperature Control: Reactions are typically initiated at a low temperature (0 °C) to control the initial exothermic activation step and then allowed to warm to room temperature to drive the reaction to completion.[9][11] For particularly challenging or sterically hindered couplings, moderate heating (e.g., 40-60 °C) may be necessary to overcome the activation energy barrier.[16][19]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 1-(4-Ethoxy-3-fluorophenyl)ethanamine with a generic carboxylic acid.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt·H₂O (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • 1 M aq. HCl solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.05 eq), and HOBt·H₂O (1.2 eq).

  • Dissolve the components in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) dropwise to the solution.

  • In a single portion, add EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup:

    • If using DCM, dilute the reaction mixture with additional DCM. If using DMF, dilute with ethyl acetate and perform the washes.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[20]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered or electron-deficient carboxylic acids, or when higher yields and faster reaction times are desired.[21]

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. LiCl solution (optional, for DMF removal)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (3.0 eq) to the stirring solution and allow the mixture to "pre-activate" for 5-10 minutes at room temperature. A color change may be observed.

  • Add 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup:

    • Dilute the reaction mixture with a large volume of ethyl acetate.

    • Wash with water or saturated aq. LiCl solution to remove the DMF (3x).

    • Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Figure 2. Standard experimental workflow for amide coupling.

Data Summary: Comparative Reaction Conditions

The following table provides a comparative summary of typical conditions for amide coupling, which can be adapted for reactions with 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

Carboxylic Acid TypeCoupling SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Simple Aliphatic/AromaticEDC / HOBtDIPEADCM0 to RT12-2475-95%Cost-effective, standard protocol. Water-soluble byproduct.[9][11]
Sterically HinderedHATUDIPEADMFRT1-480-99%Highly efficient for difficult substrates. Low racemization.[5][16][21]
Electron-DeficientPyBOPDIPEADMF/DCMRT2-870-90%Strong activating agent, good for less nucleophilic amines.
Prone to RacemizationEDC / HOAtNMMDCM/DMF0 to RT12-1870-90%HOAt is superior to HOBt in suppressing racemization.[12]
Acid/Base SensitiveT3P®PyridineEtOAc/THFRT to 504-1270-95%Mild conditions, easy workup as byproducts are water-soluble.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Amine is protonated (used as HCl salt without enough base).4. Insufficiently reactive coupling conditions for the substrate.1. Use fresh, high-quality coupling reagents.2. Ensure all solvents are anhydrous and glassware is oven-dried.[15]3. Add an additional equivalent of base to neutralize the amine salt.4. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[15][16]
Messy Reaction (Multiple Spots on TLC) 1. Side reaction with other functional groups.2. Racemization leading to diastereomers.3. Decomposition of starting material or product.1. Protect other nucleophilic groups (e.g., alcohols, phenols) if present.2. Use an additive like HOAt or a low-racemization reagent like HATU. Run the reaction at a lower temperature.[8]3. Use milder conditions or shorten the reaction time.
Difficult Purification 1. Byproduct co-elutes with the product (e.g., DCU from DCC).2. Unreacted HOBt/HOAt or excess base present.1. Use EDC to ensure a water-soluble urea byproduct.[9] If DCU is present, it can sometimes be filtered off or removed by trituration.2. Ensure thorough aqueous workup with both acidic and basic washes to remove additives and bases.[17]

References

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  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4571-4575. [Link]

  • Stawinski, J., & Kraszewski, A. (2002). N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 79, 203. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

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  • Cárdenas-Jirón, G. I., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Sharma, L., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. [Link]

  • Cimaglia, F., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 20(8), 489-497. [Link]

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  • OChemOnline. (2024, May 11). Preparation of Phenethylamines, Part 3: By C-N Bond Formation [Video]. YouTube. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Reddit. (2021). Is it possible to turn pure phenethylamine into an Amide?. r/Biochemistry. [Link]

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  • Basar, N., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(1), 133-146. [Link]

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  • Hunter, L. (2010). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Angewandte Chemie International Edition, 49(36), 6295-6297. [Link]

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  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC. [Link]

  • Haufe, G. (2007). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Chemistry—A European Journal, 13(16), 4354-4364. [Link]

  • Li, S., et al. (2018). Installation of -SO2F groups onto primary amides. Tetrahedron Letters, 59(31), 2994-2997. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Andrade, C. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1109. [Link]

  • Goldstein, D. M., et al. (2005). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 48(18), 5873-5885. [Link]

Sources

Method

Application Note: Strategic Integration of 1-(4-Ethoxy-3-fluorophenyl)ethanamine in Kinase Inhibitor Synthesis

and Cross-Coupling Protocols for Chiral Benzylic Amine Incorporation Introduction: The "Privileged" Kinase Scaffold In the landscape of Type I and Type I½ kinase inhibitors, the solvent-front region of the ATP-binding po...

Author: BenchChem Technical Support Team. Date: February 2026


 and Cross-Coupling Protocols for Chiral Benzylic Amine Incorporation

Introduction: The "Privileged" Kinase Scaffold

In the landscape of Type I and Type I½ kinase inhibitors, the solvent-front region of the ATP-binding pocket often requires a moiety that balances hydrophobic bulk with solubility. 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 1270525-49-1 for generic/racemic; specific enantiomers vary) represents a high-value "privileged structure" for this purpose.

This Application Note details the specific protocols for incorporating this amine into heteroaromatic cores (pyrimidines, quinazolines). Unlike simple anilines, this benzylic amine offers three distinct medicinal chemistry advantages that must be preserved during synthesis:

  • The "Magic Methyl" Effect: The

    
    -methyl group creates a chiral center, rigidifying the molecule and reducing the entropic penalty upon binding to the kinase hinge region [1].
    
  • Metabolic Blocking (C3-Fluorine): The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) of the phenyl ring, a common clearance pathway for non-fluorinated analogs [2].

  • Solubility Modulation (C4-Ethoxy): The ethoxy group extends into the solvent channel, improving physicochemical properties compared to purely lipophilic tails.

Strategic Rationale & Retrosynthetic Logic

When designing a synthesis route, the primary challenge is Regioselectivity . Most kinase cores (e.g., 2,4-dichloropyrimidine) have multiple electrophilic sites. The steric bulk of the


-methylbenzylamine moiety significantly influences which carbon it attacks.
Decision Matrix: Choosing the Right Coupling Strategy

Before starting, select the protocol based on your electrophile's electronic nature:

Electrophile CoreElectronic StatePreferred ProtocolCritical Risk
2,4-Dichloropyrimidine Electron-DeficientProtocol A (

)
C2 vs. C4 Regioselectivity
4-Chloroquinazoline Highly ReactiveProtocol A (

)
Hydrolysis of Chloride
Electron-Rich Heterocycles DeactivatedProtocol B (Buchwald) Catalyst Poisoning by Amine

Experimental Protocols

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Best for: 2,4-Dichloropyrimidine and 4-Chloroquinazoline cores.

Mechanism: The amine lone pair attacks the


-deficient heteroaromatic ring. For 2,4-dichloropyrimidine, the C4 position is generally more electrophilic, but the steric bulk of our specific amine can push the reaction toward C2 if the temperature is too high.

Materials:

  • Nucleophile: 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.1 equiv). Note: Use the pure (R) or (S) enantiomer as required by your SAR model.

  • Electrophile: 2,4-Dichloropyrimidine (1.0 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent:

    
    -Butanol (thermal) or THF/IPA (controlled).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in

    
    -Butanol (5 mL).
    
    • Why n-Butanol? It allows for higher reaction temperatures (117°C) without pressurized vessels, but for this specific chiral amine, we start lower to ensure regioselectivity.

  • Base Addition: Add DIPEA (2.5 mmol) at room temperature.

  • Nucleophile Addition: Add 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.1 mmol) dropwise.

    • Critical Control Point: Do not add all at once if the reaction is exothermic.

  • Reaction:

    • Heat to 80°C . Monitor via LC-MS every 30 minutes.

    • Stop Condition: Stop when the starting material (SM) is <5%.

    • Regioselectivity Check: If you observe significant C2-substitution (byproduct), lower the temperature to 40°C and switch solvent to THF.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc. Wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      .
      

Visualizing the Regioselectivity Logic:

SNAr_Logic Start Start: 2,4-Dichloropyrimidine Cond_Low Low Temp (0-40°C) THF/IPA Start->Cond_Low Steric Bulk Management Cond_High High Temp (>80°C) n-BuOH Start->Cond_High Standard Conditions Prod_C4 C4 Product (Desired) Kinetic Control Cond_Low->Prod_C4 Major (>90%) Prod_C2 C2 Product (Byproduct) Thermodynamic/Steric Leak Cond_Low->Prod_C2 Minor (<10%) Cond_High->Prod_C4 Major (60-70%) Cond_High->Prod_C2 Significant (30-40%)

Caption: Regioselectivity control in


 reactions with sterically hindered benzylic amines.
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Deactivated cores or when


 yields are <30%.

Materials:

  • Catalyst:

    
     (2 mol%) + BINAP or Xantphos (4 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Methodology:

  • Inerting: Charge a microwave vial with the aryl chloride, amine, base, and catalyst. Seal and purge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 100°C (oil bath) or 110°C (Microwave) for 1-2 hours.

  • Filtering: Filter through a Celite pad to remove Palladium black before aqueous workup.

Quality Control & Validation

Because 1-(4-Ethoxy-3-fluorophenyl)ethanamine is chiral, maintaining enantiomeric excess (ee) is paramount. The reaction conditions (especially high heat with strong base) can induce racemization via deprotonation of the benzylic proton.

QC Workflow
Analytic MethodPurposeAcceptance Criteria
1H NMR Structure VerificationDistinct doublet for methyl group (~1.4 ppm).
19F NMR Fluorine IntegritySingle peak (~ -135 ppm). Absence of defluorination.
Chiral HPLC Enantiomeric Purity>98% ee. (Column: Chiralpak AD-H or OD-H).

Racemization Alert: If ee drops below 95%, switch from


 (strong inorganic base) to a milder organic base like DIPEA or TEA, and reduce reaction temperature.

Pathway Visualization: From Reactant to Kinase Inhibitor

The following diagram illustrates the complete workflow for synthesizing a generic Type I kinase inhibitor using this building block.

Synthesis_Workflow Step1 Starting Material 1-(4-Ethoxy-3-fluorophenyl)ethanamine Step2 Coupling Reaction (SNAr or Buchwald) Step1->Step2 + Heteroaryl Chloride Step3 Workup & Extraction (Remove Base/Salts) Step2->Step3 Complete Conversion Step4 Purification (Flash Chromatography) Step3->Step4 Step5 Chiral QC (Check for Racemization) Step4->Step5 Step5->Step4 ee < 98% (Repurify/Resolution) Final Final Kinase Inhibitor (Ready for IC50 Assay) Step5->Final ee > 98%

Caption: Step-by-step synthesis workflow emphasizing the critical Chiral QC checkpoint.

References

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Demonstrates

    
     regioselectivity principles on pyrimidines).
    
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Application

Application Note &amp; Protocol: High-Efficiency Chiral Resolution of Racemic 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Abstract The separation of enantiomers is a critical process in the pharmaceutical industry, as the pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent. This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of enantiomers is a critical process in the pharmaceutical industry, as the pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent. This document provides a comprehensive guide to the chiral resolution of racemic 1-(4-ethoxy-3-fluorophenyl)ethanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. We detail a robust and scalable protocol based on the classical method of diastereomeric salt formation using L-(+)-tartaric acid as the chiral resolving agent. The protocol covers the principles of resolution, step-by-step experimental procedures, methods for analysis, and troubleshooting, designed for researchers, chemists, and drug development professionals.

Introduction: The Imperative of Chirality

In stereochemistry, enantiomers—non-superimposable mirror images of a chiral molecule—possess identical physical properties in an achiral environment, making their separation a significant challenge.[1] However, in the chiral environment of the human body, enantiomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a regulatory and safety imperative.

The target compound, 1-(4-ethoxy-3-fluorophenyl)ethanamine, is a primary amine containing a single stereocenter. Its resolution into individual (R)- and (S)-enantiomers is essential for the development of stereochemically pure downstream products. The most common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts.[2] This method leverages the reaction between a racemic base and an enantiomerically pure acid to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.[3]

This guide provides a foundational protocol using the readily available and cost-effective chiral resolving agent L-(+)-tartaric acid.

Principle of Diastereomeric Salt Resolution

The core principle of this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which are separable.[1] The process unfolds as follows:

  • Salt Formation: The racemic amine [(±)-Amine] is reacted with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid [(+)-TA]. This acid-base reaction forms a pair of diastereomeric salts:

    • [(R)-Amine:(+)-TA]

    • [(S)-Amine:(+)-TA]

  • Differential Solubility: These two diastereomeric salts are not mirror images and thus possess different physicochemical properties, most critically, different solubilities in a given solvent system.[4]

  • Fractional Crystallization: By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution upon cooling.[5]

  • Isolation & Liberation: The crystallized, diastereomerically enriched salt is isolated by filtration. Subsequently, treatment with a base breaks the salt, regenerating the enantiomerically enriched free amine and the resolving agent.[1][5]

This entire workflow is depicted in the diagram below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2 & 3: Crystallization & Isolation cluster_2 Step 4 & 5: Liberation & Analysis racemic_amine Racemic (R/S)-Amine in Methanol mixture Solution of Diastereomeric Salts [(R)-Amine:(+)-TA] & [(S)-Amine:(+)-TA] racemic_amine->mixture Combine & Stir resolving_agent L-(+)-Tartaric Acid in Methanol resolving_agent->mixture crystallization Slow Cooling (Induces Crystallization) mixture->crystallization filtration Vacuum Filtration crystallization->filtration solid Solid: Less Soluble Diastereomeric Salt (e.g., (S)-Amine:(+)-TA) filtration->solid Crystals mother_liquor Filtrate: More Soluble Diastereomeric Salt (e.g., (R)-Amine:(+)-TA) filtration->mother_liquor Mother Liquor liberation Treat with Base (NaOH) & Extract with Organic Solvent solid->liberation final_product Enantiomerically Enriched (S)-Amine liberation->final_product hplc Analysis by Chiral HPLC final_product->hplc Determine e.e.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Materials and Equipment

Reagents & Consumables
ReagentGradeSupplierNotes
Racemic 1-(4-ethoxy-3-fluorophenyl)ethanamine≥95%Sigma-AldrichPhysical Form: Liquid[6]
L-(+)-Tartaric Acid≥99.5%Standard SupplierNatural and inexpensive resolving agent[7]
MethanolAnhydrousStandard SupplierPrimary solvent for crystallization
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierFor liberation of the free amine
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying agent
Deionized Water-In-house-
pH Indicator Strips-Standard Supplier-
Equipment
  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • Chiral HPLC system with a suitable chiral stationary phase (CSP) column

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization of solvent volume, resolving agent stoichiometry, and crystallization temperature may be required to maximize yield and enantiomeric excess (e.e.).

Step 1: Diastereomeric Salt Formation
  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approx. 50.7 mmol) of racemic 1-(4-ethoxy-3-fluorophenyl)ethanamine in 100 mL of methanol. Stir at room temperature until a clear solution is obtained.

  • In a separate 100 mL flask, dissolve 3.80 g (25.3 mmol, 0.5 equivalents) of L-(+)-tartaric acid in 50 mL of methanol. Gentle warming (to approx. 40-50 °C) may be necessary to achieve complete dissolution.[5]

    • Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy.[8][9] It ensures that there is an excess of the racemic amine, which can improve the enantiomeric purity of the crystallized salt by preventing the precipitation of the more soluble diastereomer.

  • Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.

  • Rinse the tartaric acid flask with an additional 5 mL of methanol and add it to the main mixture to ensure a complete transfer.

Step 2: Fractional Crystallization
  • Loosely cover the flask and allow the mixture to cool slowly to room temperature, stirring gently for 1-2 hours. Cloudiness or initial crystal formation should be observed.

  • Continue to stir the mixture at room temperature for an additional 12-16 hours (overnight) to allow for complete crystallization.

    • Causality: Slow, controlled cooling and extended stirring are crucial for achieving thermodynamic equilibrium, favoring the crystallization of the least soluble diastereomer and yielding larger, purer crystals.[8]

  • To maximize the yield, cool the flask in an ice-water bath (0-5 °C) for 1-2 hours before filtration.

Step 3: Isolation of the Diastereomeric Salt
  • Collect the precipitated crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with two small portions (10-15 mL each) of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Dry the crystals under vacuum or in a low-temperature oven (e.g., 40 °C) to a constant weight. Record the yield.

Step 4: Liberation of the Enantiomerically Enriched Amine
  • Transfer the dried diastereomeric salt crystals to a 250 mL beaker or flask and suspend them in 100 mL of deionized water.

  • With vigorous stirring, add 2 M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 12, check with pH paper).[1]

    • Causality: The strong base deprotonates the ammonium cation of the salt, breaking the ionic bond and liberating the free amine, which is typically insoluble in water and may form an oily layer or a fine suspension.

Step 5: Extraction and Final Isolation
  • Transfer the basic aqueous mixture to a 500 mL separatory funnel.

  • Extract the liberated free amine with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 1-(4-ethoxy-3-fluorophenyl)ethanamine as an oil or low-melting solid.

  • Determine the final mass, calculate the yield, and proceed to analytical characterization.

Analysis and Quality Control

The success of the resolution is quantified by determining the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for this analysis.[8][10][11]

Chiral HPLC Method (Illustrative)
  • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent cellulose- or amylose-based CSP.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., Hexane:IPA:DEA 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: Prepare a dilute solution of the resolved amine in the mobile phase. Inject a sample of the starting racemic material first to identify the retention times of both enantiomers. Then, inject the resolved product.

Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula[10]: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

ParameterExpected Outcome
Yield of Diastereomeric Salt30-45% (based on half the starting material)
Yield of Enriched Amine25-40%
Enantiomeric Excess (e.e.)>90% (may require one recrystallization of the salt)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions
No crystals form- Solvent is inappropriate (salt is too soluble).- Concentration of reactants is too low.- Try a less polar solvent or a solvent/anti-solvent system.- Concentrate the solution carefully.- Scratch the inside of the flask to induce nucleation.
Precipitate is an oil or gum- Solvent system is not optimal for crystallization.- Impurities are present.- Add a small amount of a co-solvent or an anti-solvent.- Try cooling the solution more slowly.- Purify the starting racemic amine if necessary.
Low enantiomeric excess (e.e.)- Poor diastereoselectivity of the salt.- Co-crystallization of both diastereomers.- Perform a recrystallization of the diastereomeric salt from fresh hot methanol.- Optimize the stoichiometry of the resolving agent (try 0.6 or 0.8 eq).- Screen other resolving agents (e.g., dibenzoyl-L-tartaric acid, mandelic acid).[9]
Low yield of resolved product- High solubility of the desired salt.- Material loss during workup.- Optimize crystallization temperature and time (e.g., longer at lower temp).- Use minimal solvent for washing the crystals.- Ensure complete extraction during the liberation step.

References

  • Wikipedia (2023). Chiral resolution. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Chiralpedia (2025). Part 6: Resolution of Enantiomers. [Link]

  • Chemistry LibreTexts (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • PubChem. 1-(4-ethoxy-3-fluorophenyl)-N-methylmethanamine. [Link]

  • ResearchGate (2025). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. [Link]

  • Agilent Technologies (2013). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • Royal Society of Chemistry (2014). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Royal Society of Chemistry (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Chemistry LibreTexts (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • SlidePlayer. Resolution of Enantiomers. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

Sources

Method

Application Note: Nucleophilic Substitution Workflows with 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Abstract & Strategic Overview This application note details optimized protocols for utilizing 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6) as a high-value nucleophilic building block in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details optimized protocols for utilizing 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS: 634150-90-6) as a high-value nucleophilic building block in medicinal chemistry.

This scaffold represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and GPCR ligands. The specific substitution pattern offers a unique electronic profile: the 3-fluoro substituent modulates metabolic stability and lowers the amine


 (reducing non-specific binding), while the 4-ethoxy  group provides hydrogen bond acceptance and lipophilic bulk.

This guide focuses on the three primary nucleophilic substitution pathways critical for library generation:

  • 
     Heteroarylation:  Displacement of halides on heteroaromatic cores (e.g., pyrimidines).
    
  • 
     Alkylation:  Controlled formation of secondary amines.
    
  • Nucleophilic Acyl Substitution: Amide coupling for peptidomimetic scaffolds.

Chemical Properties & Reactivity Profile[1]

Before initiating synthesis, researchers must account for the electronic "push-pull" effects inherent to this molecule.

PropertyValue / CharacteristicImpact on Protocol
Structure Chiral

-methylbenzylamine
Critical: Reaction conditions must prevent racemization (avoid strong Lewis acids at high heat).
Electronic Effect (F) Inductive withdrawal (

)
Lowers nucleophilicity slightly compared to non-fluorinated analogs. Requires longer reaction times or stronger electrophiles.
Electronic Effect (OEt) Resonance donation (+M)Increases electron density on the phenyl ring, making the ring itself susceptible to electrophilic attack (side reaction risk).
Predicted

~8.9 – 9.2Slightly more acidic than benzylamine (

9.33). Bases like DIPEA are sufficient for deprotonation.
Solubility LipophilicPoor water solubility. Use DCM, DMF, DMSO, or n-Butanol.
Visualizing the Reaction Landscape

The following diagram outlines the decision matrix for functionalizing this scaffold.

ReactionLandscape Start 1-(4-Ethoxy-3-fluorophenyl) ethanamine Path1 Pathway A: SNAr (Heteroarylation) Start->Path1 + Chloropyrimidine + Base / Heat Path2 Pathway B: SN2 (Direct Alkylation) Start->Path2 + Alkyl Halide (Controlled Stoichiometry) Path3 Pathway C: Acyl Subst. (Amide Coupling) Start->Path3 + Carboxylic Acid + HATU/DIPEA Prod1 Kinase Inhibitor Scaffolds (Aminopyrimidines) Path1->Prod1 Prod2 Secondary Amines (Risk: Over-alkylation) Path2->Prod2 Prod3 Stable Amides (Peptidomimetics) Path3->Prod3

Figure 1: Strategic derivatization pathways for the target amine.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of aminopyrimidine-based kinase inhibitors. Mechanism: The amine nitrogen acts as the nucleophile, attacking an electron-deficient heteroaryl halide (e.g., 2,4-dichloropyrimidine) via a Meisenheimer complex intermediate.

Critical Considerations
  • Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2. However, steric bulk from the

    
    -methyl group on our amine may slow down the reaction, requiring higher temperatures.
    
  • Solvent Choice: Protic solvents (n-Butanol, IPA) are preferred as they stabilize the transition state and facilitate proton transfer.

Step-by-Step Protocol
  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 equiv).

    • Nucleophile: 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.05 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 equiv).
      
    • Solvent: n-Butanol (0.2 M concentration).

  • Procedure:

    • Charge a reaction vial with 2,4-dichloropyrimidine and n-Butanol.

    • Add DIPEA followed by the amine dropwise at room temperature.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.

    • Note: The 3-fluoro group on the amine reduces nucleophilicity; if conversion is <50% after 4 hours, increase temperature to 100°C.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Controlled Alkylation

Application: Introduction of simple alkyl chains. Challenge: Primary amines are prone to polyalkylation (forming tertiary amines or quaternary salts) because the product (secondary amine) is often more nucleophilic than the starting material.

Strategy: The "Sacrificial Base" Method

To favor mono-alkylation without using reductive amination (which requires aldehydes), we utilize steric control and inorganic bases.

Step-by-Step Protocol
  • Reagents:

    • Nucleophile: 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.0 equiv).

    • Electrophile: Alkyl Bromide (e.g., Benzyl bromide) (0.9 equiv - slight deficit is crucial).

    • Base:

      
       (anhydrous, 2.0 equiv).
      
    • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - catalyst.

    • Solvent: Acetonitrile (ACN) (anhydrous).

  • Procedure:

    • Suspend

      
       and the amine in ACN at 0°C.
      
    • Add the alkyl bromide dissolved in ACN very slowly over 30 minutes via syringe pump.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Stop point: Quench immediately upon consumption of the alkyl bromide to prevent over-alkylation.

  • Purification:

    • Filter off inorganic solids.

    • The crude mixture will contain: Product (Secondary Amine), Starting Material (Primary Amine), and trace Tertiary Amine.

    • Separation: Use amine-functionalized silica or add 1% Triethylamine to the mobile phase during column chromatography to prevent tailing.

Protocol C: Nucleophilic Acyl Substitution (Amide Coupling)

Application: Generating stable amide linkages for library screening. Mechanism: Addition-Elimination at the carbonyl carbon.

Step-by-Step Protocol
  • Reagents:

    • Carboxylic Acid Partner (1.0 equiv).

    • Coupling Agent: HATU (1.1 equiv).

    • Base: DIPEA (3.0 equiv).

    • Nucleophile: 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.0 equiv).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the Carboxylic Acid in DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid (forming the O-At ester).

    • Add the amine.[1][2] The solution should turn yellow/orange.

    • Stir at room temperature for 2–3 hours.

  • Validation:

    • The reaction is usually quantitative.

    • Troubleshooting: If the reaction is slow, check for steric hindrance on the carboxylic acid. The

      
      -methyl group on the amine adds steric bulk; heating to 40°C may be required for bulky acids.
      

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield in

Fluorine inductive effect reduces amine nucleophilicity.Switch solvent to DMSO (polar aprotic) and raise temp to 120°C.
Racemization High heat or strong base causing deprotonation at the chiral center.Avoid bases stronger than alkoxides. Keep temp <100°C. Verify ee% using Chiral HPLC.
Over-alkylation (

)
Product is more reactive than starting material.Switch to Reductive Amination (Aldehyde +

) if structure permits, or use the "Alkylation Protocol" with 0.8 equiv of halide.
Workflow Visualization: Mechanism

SNAr_Mechanism Step1 Reagents: Amine + 2,4-Dichloropyrimidine Step2 Transition State: Meisenheimer Complex (Stabilized by solvent) Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of HCl (trapped by DIPEA) Step2->Step3 Re-aromatization Final Product: 2-Amino-4-chloropyrimidine deriv. Step3->Final

Figure 2: Stepwise progression of the


 reaction.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.

    • Context: Discusses the role of fluorine in modulating and lipophilicity in phenethylamine scaffolds.
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry.[3]

    • Context: Standard protocols for aminopyrimidine synthesis via .
  • Blaser, H. U., et al. (2004). Industrial Asymmetric Hydrogenation. Chemical Reviews.

    • Context: Handling and stability of chiral -methylbenzylamine deriv
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11319246, 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

    • Context: Physical property data and CAS verific

Sources

Application

Application Note: Scalable Manufacturing of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Executive Summary This application note details the process development and scale-up strategy for 1-(4-Ethoxy-3-fluorophenyl)ethanamine , a critical pharmacophore in kinase inhibitor and GPCR ligand synthesis. While labo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 1-(4-Ethoxy-3-fluorophenyl)ethanamine , a critical pharmacophore in kinase inhibitor and GPCR ligand synthesis. While laboratory-scale synthesis often relies on direct reductive amination using borohydrides (e.g.,


), this method is unsuitable for multi-kilogram manufacturing due to toxic waste streams and thermal instability.

This guide presents a robust, two-stage industrial protocol :

  • Precursor Synthesis: Regioselective O-alkylation of 3'-fluoro-4'-hydroxyacetophenone.

  • Amine Formation: A scalable Oxime-Hydrogenation route, preferred over the Leuckart-Wallach reaction for its superior impurity profile and yield.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (2 steps)

  • Purity: >98.5% (HPLC), <0.1% heavy metals.

  • Scalability: Validated for 10 L reactor systems.

Strategic Route Analysis

The synthesis of


-methylbenzylamine derivatives requires careful selection of the amination strategy. We evaluated three potential routes for scale-up suitability.
RouteMethodologyProsConsScale-Up Verdict
A Direct Reductive Amination (

)
One-pot; mild conditions.[1]Stoichiometric titanium waste; difficult workup; expensive reagents.Rejected (High Cost/Waste)
B Leuckart-Wallach (Formamide/HCOOH)Cheap reagents; classic industrial method.High temperature (>160°C); polymerization side-products; difficult purification.Secondary Option
C Oxime Hydrogenation (



)
Clean reaction profile; water is the main byproduct; easy product isolation. Requires high-pressure equipment; pyrophoric catalyst handling.Selected (Primary)
Reaction Pathway Diagram

SynthesisPath SM 3'-Fluoro-4'-hydroxyacetophenone (Commodity SM) Step1 Step 1: O-Alkylation (Et-I, K2CO3, MEK) SM->Step1 Inter1 Intermediate 1: 1-(4-Ethoxy-3-fluorophenyl)ethanone Step1->Inter1 Step2a Step 2a: Oximation (NH2OH·HCl, NaOAc) Inter1->Step2a Inter2 Intermediate 2: Oxime Derivative Step2a->Inter2 Step2b Step 2b: Hydrogenation (H2, Raney Ni, MeOH) Inter2->Step2b Product Target: 1-(4-Ethoxy-3-fluorophenyl)ethanamine Step2b->Product

Figure 1: The selected manufacturing pathway emphasizes atom economy and manageable waste streams.

Detailed Protocols

Protocol A: Synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanone

Objective: Efficient O-alkylation while suppressing C-alkylation side reactions. Scale: 1.0 kg Input

Reagents:

  • 3'-Fluoro-4'-hydroxyacetophenone (1.0 equiv)

  • Ethyl Iodide or Ethyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (10 vol)

Procedure:

  • Charging: To a 20 L jacketed reactor, charge 3'-fluoro-4'-hydroxyacetophenone (1.0 kg) and MEK (10 L).

  • Base Addition: Add granular

    
     (1.34 kg) under stirring (200 RPM). Note: Use granular form to prevent caking.
    
  • Alkylation: Add Ethyl Iodide (1.11 kg) dropwise over 30 minutes.

    • Process Control: Maintain internal temperature

      
       during addition.
      
  • Reflux: Heat the slurry to reflux (

    
    ) for 6–8 hours.
    
    • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% starting phenol.

  • Workup:

    • Cool to

      
      .[2] Filter off inorganic salts (
      
      
      
      ).
    • Wash the filter cake with MEK (2 L).

    • Concentrate the filtrate under vacuum to near dryness.

    • Crystallization: Re-dissolve residue in minimal hot heptane/IPA (9:1) and cool to

      
      .
      
  • Isolation: Filter the white crystalline solid and dry at

    
     under vacuum.
    

Expected Yield: 90–95% Critical Quality Attribute (CQA): Absence of O- vs C-alkylation isomers (checked via NMR).

Protocol B: Reductive Amination (The "Oxime Route")

Objective: Conversion of the ketone to the primary amine. This is a two-step, one-pot capable process, but isolation of the oxime is recommended for higher purity on the first scale-up.

Step B1: Oxime Formation

Reagents:

  • Ketone Intermediate (from Protocol A)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolve the ketone in Ethanol (5 vol).

  • Add a solution of

    
     and 
    
    
    
    in Water (2 vol).
  • Heat to

    
     for 2 hours.
    
  • IPC: Check for disappearance of ketone (HPLC/TLC).

  • Isolation: Cool to

    
    . The oxime usually precipitates. Filter and wash with cold water to remove salts. Dry thoroughly.
    
Step B2: Catalytic Hydrogenation

Safety Warning: Raney Nickel is pyrophoric. Hydrogen gas is explosive.[3] Ground all equipment.

Reagents:

  • Oxime Intermediate[4]

  • Catalyst: Raney Nickel (10 wt% loading) or 5% Pd/C (if dehalogenation is controlled). Recommendation: Raney Nickel is preferred to avoid defluorination.

  • Ammonia in Methanol (7N

    
    ) – Crucial to prevent secondary amine formation.
    
  • Hydrogen (

    
    ) gas.
    

Procedure:

  • Loading: Purge the autoclave with Nitrogen (

    
    ) three times.
    
  • Charge the Oxime and 7N

    
     (10 vol).
    
  • Add Raney Nickel (as a slurry in water/methanol). Do not let the catalyst dry.

  • Pressurization: Purge with

    
     three times. Pressurize to 5–10 bar (70–145 psi).
    
  • Reaction: Heat to

    
     with vigorous stirring (critical for mass transfer).
    
  • Duration: 6–12 hours.

    • IPC: Monitor consumption of oxime.

  • Filtration: Cool to RT. Vent

    
     and purge with 
    
    
    
    . Filter the catalyst through a bed of Celite under an inert atmosphere (keep wet).
  • Purification: Concentrate the filtrate. Dissolve the residue in MTBE and extract with 1N HCl.

    • Separation: The product moves to the aqueous layer (leaving non-basic impurities in organic).

    • Basify aqueous layer with NaOH to pH 12. Extract back into MTBE.

    • Dry (

      
      ) and concentrate to obtain the oil.
      

Process Engineering & Safety Controls

Workflow Visualization

ProcessEng cluster_safety Critical Safety Parameters H2_Control H2 Pressure Control (Max 10 bar) Reactor High Pressure Autoclave (Hastelloy) H2_Control->Reactor Cat_Handling Catalyst Handling (Keep Wet/Inert) Filter Pressure Filter (Closed Loop) Cat_Handling->Filter Exotherm Exotherm Mgmt (Jacket Cooling) Reactor->Filter Slurry Transfer (Under N2) Scrubber Ammonia Scrubber Reactor->Scrubber Vent Gas

Figure 2: Engineering controls for the hydrogenation step.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete AlkylationEnsure

is finely ground; increase agitation speed.
Secondary Amine Formation Lack of Ammonia during HydrogenationEnsure

is used, not neutral MeOH. The ammonia suppresses dimer formation.
Defluorination Over-reductionSwitch from Pd/C to Raney Nickel; lower temperature to

.
Stalled Hydrogenation Catalyst PoisoningEnsure Oxime is salt-free (wash thoroughly with water in Step B1). Sulfur traces kill Raney Ni.

Analytical Specifications

For the final release of 1-(4-Ethoxy-3-fluorophenyl)ethanamine :

  • Appearance: Clear, colorless to pale yellow oil.

  • Identification:

    
     NMR (matches structure), MS (
    
    
    
    ).
  • Assay (HPLC):

    
     area.[4]
    
  • Chiral Purity: Racemic (unless resolved via Tartaric acid crystallization or Transaminase route).[1]

  • Residual Solvents: Meets ICH Q3C limits (MeOH < 3000 ppm).

References

  • Reductive Amination of Acetophenones

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Note: Provides the mechanistic basis for the chemical reductive amination, though the catalytic hydrogen
  • Catalytic Hydrogenation Safety & Scale-up

    • H.E.L Group.[5][6] "Hydrogenation: How we can make it safer." H.E.L Group Application Notes, 2026. Link

    • Note: Essential reading for handling H2 and pyrophoric catalysts
  • Synthesis of Fluorinated Phenethylamines

    • PubChem Compound Summary for CID 82280952 (1-(4-ethoxy-3-fluorophenyl)-N-methylmethanamine analog).[7] Link

    • Note: Structural confirmation and property data for the target class.[6]

  • Agwada, V. C., et al. "An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction." Journal of Chemical Education, 1983.
  • Biocatalytic Transamination (Advanced Route)

    • García-Ramos, M., et al. "Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases." ChemCatChem, 2019. Link

    • Note: Reference for the chiral synthesis mention in Section 5.

Sources

Method

Application Note: Accelerating Medicinal Chemistry Scaffolds via Microwave-Assisted Synthesis with 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Abstract The relentless pace of drug discovery necessitates innovative technologies that can expedite the synthesis of novel chemical entities.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pace of drug discovery necessitates innovative technologies that can expedite the synthesis of novel chemical entities.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative platform, offering dramatic reductions in reaction times, improved yields, and enhanced reaction selectivity compared to conventional heating methods.[2][3] This guide provides a comprehensive overview of the principles and practical applications of MAOS, focusing on the use of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, a valuable chiral building block for constructing pharmacologically relevant scaffolds. We present detailed, field-tested protocols for key transformations, including C-N cross-coupling and heterocycle formation, demonstrating the power of microwave energy to drive reactions that are central to modern medicinal chemistry.[4][5]

The MAOS Paradigm: Principles and Advantages

Conventional heating relies on conduction, transferring thermal energy from an external source through the vessel walls into the reaction mixture, a process that is often slow and inefficient.[6] Microwave synthesis, by contrast, utilizes direct "in-core" heating, where microwave energy couples directly with polar molecules within the reaction, leading to rapid and uniform temperature elevation.[6][7]

Mechanisms of Microwave Heating

The conversion of electromagnetic energy into thermal energy occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reactants, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[6][8] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[7]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and other molecules in the solution generate heat through resistance.[9] Ionic liquids, due to their nature, are exceptionally efficient at absorbing microwave energy through this mechanism.[10]

Key Advantages in Drug Development

The adoption of MAOS in pharmaceutical research is driven by significant, quantifiable benefits:

  • Reaction Acceleration: Reaction times are frequently reduced from hours or days to mere minutes.[1][9] This is a direct result of the ability to rapidly reach and maintain high temperatures, often well above the solvent's boiling point in sealed, pressurized vessels ("superheating").[11][12]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants spend at elevated temperatures, reducing the formation of thermal decomposition byproducts and leading to cleaner reaction profiles and higher yields.[2][13]

  • Enhanced Selectivity: The precise temperature control and uniform heating can favor specific reaction pathways, leading to different and often more desirable product selectivity compared to conventional methods.[8]

  • Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less solvent or more environmentally benign solvent systems.[14][15]

Solvent Selection: The Critical Parameter

The efficiency of microwave heating is highly dependent on the dielectric properties of the reaction medium. The key metric for a solvent's ability to convert microwave energy into heat is the loss tangent (tan δ) .[11] Solvents are generally classified based on their microwave absorption characteristics:

ClassificationLoss Tangent (tan δ) RangeExample Solvents
High Absorbers > 0.5Ethanol, DMSO, Methanol, Formic Acid
Medium Absorbers 0.1 - 0.5Water, Acetonitrile, DMF
Low Absorbers < 0.1Toluene, Hexane, Dioxane, THF

Table 1: Classification of common organic solvents for microwave synthesis. Data compiled from authoritative sources.[11][16]

It is a common misconception that low-absorbing solvents cannot be used. If the reactants or catalysts themselves are polar, they can absorb sufficient energy to heat the entire mixture.[11]

Strategic Importance of the 1-(4-Ethoxy-3-fluorophenyl)ethanamine Scaffold

The 1-(4-Ethoxy-3-fluorophenyl)ethanamine moiety represents a privileged scaffold in medicinal chemistry. The fluorophenyl group is a common feature in many bioactive molecules, where the fluorine atom can modulate metabolic stability, pKa, and binding affinity. The primary amine provides a versatile handle for a wide array of chemical transformations, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening and lead optimization.[1][17] This building block is particularly suited for the synthesis of nitrogen-containing heterocycles and other core structures found in numerous FDA-approved drugs.[4][5]

Experimental Protocols & Workflows

The following protocols are designed for use with dedicated laboratory microwave reactors equipped with appropriate temperature and pressure sensors.[18][19]

Workflow Visualization

The general workflow for performing a microwave-assisted synthesis experiment is outlined below.

G prep 1. Reagent Preparation (Vessel, Stir Bar, Reagents) seal 2. Vessel Sealing (Crimp Cap) prep->seal load 3. Load into Reactor seal->load program 4. Set MW Parameters (Temp, Time, Power) load->program irradiate 5. Microwave Irradiation (Real-time Monitoring) program->irradiate cool 6. Post-Reaction Cooling (To <50°C) irradiate->cool workup 7. Reaction Work-up (Quench, Extract) cool->workup analyze 8. Analysis & Purification (TLC, LCMS, Chromatography) workup->analyze

Figure 1: Standard experimental workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted C-N Cross-Coupling (Ullmann-Type)

This protocol describes the coupling of 1-(4-Ethoxy-3-fluorophenyl)ethanamine with an aryl bromide to form a diarylamine, a common linkage in pharmaceuticals. Copper-catalyzed Ullmann reactions, which often require harsh conditions, are significantly accelerated by microwave heating.[20][21]

  • Reaction Scheme: (Self-generated image, not from search)

  • Materials:

    • 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.0 mmol, 183.2 mg)

    • 4-Bromotoluene (1.2 mmol, 205.2 mg)

    • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

    • L-Proline (0.2 mmol, 23.0 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Dimethyl Sulfoxide (DMSO) (4 mL)

  • Step-by-Step Procedure:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-(4-Ethoxy-3-fluorophenyl)ethanamine, 4-bromotoluene, CuI, L-Proline, and K₂CO₃.

    • Add 4 mL of DMSO.

    • Securely seal the vial with a crimp cap.

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 150 °C

      • Ramp Time: 2 minutes

      • Hold Time: 20 minutes

      • Power: Dynamic (Maximum 300 W)

      • Stirring: High

    • After irradiation, allow the vessel to cool to below 50 °C before opening.

    • Quench the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.

  • Rationale: DMSO is chosen as a high-boiling, high-absorbing solvent, ideal for achieving the target temperature quickly.[16] L-Proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling.[20] Microwave irradiation drastically reduces the time required for this transformation, which could take over 24 hours under conventional heating.[21]

Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

This protocol demonstrates the rapid, one-pot synthesis of a substituted pyrrole, a foundational N-heterocycle in medicinal chemistry.[22]

  • Reaction Scheme: (Self-generated image, not from search)

  • Materials:

    • 1-(4-Ethoxy-3-fluorophenyl)ethanamine (1.0 mmol, 183.2 mg)

    • 2,5-Hexanedione (1.0 mmol, 114.1 mg)

    • Ethanol (3 mL)

    • Acetic Acid (2 drops, catalyst)

  • Step-by-Step Procedure:

    • In a 10 mL microwave process vial with a magnetic stir bar, combine 1-(4-Ethoxy-3-fluorophenyl)ethanamine and 2,5-hexanedione.

    • Add 3 mL of ethanol and 2 drops of glacial acetic acid.

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Ramp Time: 1 minute

      • Hold Time: 5 minutes

      • Power: Dynamic (Maximum 200 W)

      • Stirring: High

    • After cooling to below 50 °C, open the vial.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude pyrrole, which can be further purified if necessary.

  • Rationale: Ethanol is a highly efficient microwave-absorbing solvent.[11] The reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, is completed in minutes under microwave irradiation, a significant improvement over conventional reflux methods that can take several hours.[5]

Mechanistic Insight & Data Summary

Microwave energy accelerates reactions by efficiently overcoming the activation energy barrier.[6] In the Ullmann coupling, for instance, microwave heating facilitates the key oxidative addition and reductive elimination steps in the catalytic cycle.

Catalytic Cycle Visualization

G CuI Cu(I) AmineComplex Cu(I)-Amine Complex CuI->AmineComplex + R-NH₂ - Base-H⁺ OxAdd Cu(III) Intermediate AmineComplex->OxAdd + Ar-Br (Oxidative Addition) ProductComplex Cu(I)-Product Complex OxAdd->ProductComplex (Reductive Elimination) ProductComplex->CuI - Product Product Ar-NH-R ProductComplex->Product Amine R-NH₂ Amine->AmineComplex ArBr Ar-Br ArBr->OxAdd Base Base HBr HBr

Figure 2: Plausible catalytic cycle for the Ullmann C-N coupling.

Comparative Reaction Data
ProtocolReaction TypeConventional MethodMicrowave MethodYield Improvement
1 C-N Ullmann Coupling12-24 hours @ 120°C20 minutes @ 150°C Often significant
2 Paal-Knorr Pyrrole2-6 hours @ 80°C (Reflux)5 minutes @ 120°C Typically 10-25% higher

Table 2: Comparison of microwave-assisted protocols with conventional heating methods, highlighting the dramatic reduction in reaction time.[1][23]

Critical Safety Considerations

While a powerful tool, microwave synthesis requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis.[12][18] Laboratory reactors are built to withstand high pressures and corrosive chemicals and have essential safety features like pressure monitoring and emergency venting.[11]

  • Pressure Management: Reactions in sealed vessels heat solvents far above their atmospheric boiling points, generating significant internal pressure.[19] Be aware of the pressure limits of the vials and the reactor.

  • Thermal Runaway: Highly exothermic reactions can lead to a rapid, uncontrolled increase in temperature and pressure. When developing a new protocol, start with small-scale reactions and lower power settings to gauge the reaction kinetics.[18]

  • Proper Handling: Always allow reaction vessels to cool completely before opening to avoid violent boiling and splashing of hot, pressurized contents.[19]

Conclusion

Microwave-assisted organic synthesis is an indispensable technology for accelerating the drug discovery and development pipeline.[4][9] By leveraging the unique heating properties of microwaves, researchers can dramatically shorten synthesis times, improve process efficiency, and rapidly generate diverse chemical libraries.[17] The strategic application of MAOS with versatile building blocks like 1-(4-Ethoxy-3-fluorophenyl)ethanamine empowers medicinal chemists to explore chemical space more effectively, ultimately expediting the journey from a promising lead compound to a potential therapeutic agent.

References

  • Microwave chemistry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • G, A., A, F., & P, M. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Kumari, P., Singh, V. K., & Singh, P. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS J Pharm Sci. Retrieved from [Link]

  • Bansal, V., & Soni, P. K. (2010). Microwave Chemistry: General Features and Applications. Research Journal of Chemical Sciences. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Kumar, V., et al. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Retrieved from [Link]

  • Borah, P. P., & Dutta, D. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Scientific Research and Technology. Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Singh, R. P., & Singh, R. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Retrieved from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Singh, M., & Singh, J. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. HETEROCYCLES. Retrieved from [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Dielectric Constant (ε') at Three Frequencies of Common Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI. Retrieved from [Link]

  • Gabriel, C., et al. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews. Retrieved from [Link]

  • Microwave Synthesis Conditions. (n.d.). UCSB MRL. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • de la Hoz, A., et al. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry. Retrieved from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Zhang, Q., et al. (2020). Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles. Green Chemistry. Retrieved from [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Kumar, R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kráľová, K., et al. (2015). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules. Retrieved from [Link]

  • Kaur, M., & Kumar, V. (2018). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Synthesis of 1-[4-fluoro-3-phenoxy-phenyl]-4-[p-ethoxyphenyl]-4-methyl-pentane. (n.d.). Mol-Instincts. Retrieved from [Link]

  • 1-(4-ethoxy-3-fluorophenyl)-N-methylmethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016, April 23). YouTube. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 1-(4-Ethox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 1-(4-Ethoxy-3-fluorophenyl)ethanamine. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, offering probable causes and actionable solutions.

Issue 1: Low Overall Yield After Purification

Question: I'm experiencing a significant loss of product during the purification of crude 1-(4-Ethoxy-3-fluorophenyl)ethanamine. What are the likely causes and how can I improve my yield?

Answer:

Low overall yield is a common issue that can stem from several stages of the synthesis and purification process. The synthesis of this amine often involves a reductive amination of 1-(4-Ethoxy-3-fluorophenyl)ethanone.[1][2] Understanding the potential pitfalls in both the reaction and the subsequent purification is key to improving your yield.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Incomplete Reductive Amination The conversion of the ketone to the amine may be incomplete, leaving unreacted starting material. Reductive amination is an equilibrium process, and factors like the choice of reducing agent and reaction conditions are critical.[1]Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it via TLC or LC-MS. If using sodium triacetoxyborohydride (STAB), ensure anhydrous conditions as it is water-sensitive.[3] For less reactive substrates, adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ with a reducing agent like sodium cyanoborohydride can improve yields.[3]
Side Product Formation Reductive amination can sometimes lead to the formation of secondary amines or other byproducts, especially if the initial primary amine product is more reactive than the starting amine.[4]Control Stoichiometry: Use a slight excess of the ammonia source to favor the formation of the primary amine. Solvent Choice: Avoid reactive solvents. For instance, alcohols can be oxidized by some catalysts to form aldehydes/ketones, which can then participate in the reaction, leading to impurities.[5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for STAB-mediated reactions.[3]
Loss During Aqueous Workup The amine product, especially in its free base form, may have some solubility in the aqueous phase, leading to losses during extraction.pH Adjustment: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and minimize its solubility in water. Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the organic product. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM) to ensure complete recovery of the product.
Inappropriate Purification Technique The chosen purification method (e.g., recrystallization, column chromatography) may not be optimized for this specific compound, leading to product loss.Method Optimization: Refer to the specific troubleshooting sections on and below.
Issue 2: Oily Precipitate During Recrystallization

Question: I'm trying to purify 1-(4-Ethoxy-3-fluorophenyl)ethanamine by recrystallization of its salt, but I'm getting an oil instead of crystals. Why is this happening?

Answer:

"Oiling out" during recrystallization is a common problem, especially with chiral amines that can form diastereomeric salts for resolution.[6] This phenomenon occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solvate).

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Solvent System is Too Nonpolar The salt of your amine may be too soluble in the chosen solvent system, causing it to separate as a liquid phase when the solution is cooled.Increase Solvent Polarity: Add a more polar "anti-solvent" dropwise to the warm solution until slight turbidity persists, then reheat to dissolve and cool slowly. Common solvent systems for amine salts include ethanol/water, methanol/ether, or isopropanol/hexane.
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for the ordered lattice structure of a crystal to form, favoring the formation of an amorphous, oily precipitate.Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.
Presence of Impurities Impurities can interfere with crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of your product, leading to oiling out.Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.
Incorrect Chiral Resolving Agent If performing a chiral resolution, the diastereomeric salt formed may have poor crystallization properties.[6]Screen Resolving Agents: It is common to test several chiral resolving agents, such as different tartaric acid derivatives, to find one that forms a well-crystallizing diastereomeric salt.[6][7]

Workflow for Troubleshooting "Oiling Out"

Caption: Troubleshooting workflow for oiling out during recrystallization.

Issue 3: Poor Separation During Column Chromatography

Question: I'm having trouble separating my target amine from impurities using silica gel column chromatography. The fractions are all contaminated. What can I do?

Answer:

Poor separation on a silica gel column is often due to the basic nature of amines, which can lead to strong interactions with the acidic silica gel, causing tailing and streaking. The fluorinated phenyl group can also introduce unique interactions.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Strong Analyte-Stationary Phase Interaction The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant peak tailing.Deactivate Silica: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonia (by using a solvent system saturated with ammonia), to the eluent. This will neutralize the acidic sites on the silica gel.
Inappropriate Eluent Polarity The eluent may be too polar, causing all compounds to elute quickly with little separation, or too nonpolar, resulting in very slow elution of the target compound.Optimize Eluent System: A common starting point for amines is a gradient of ethyl acetate in hexanes. Adding a small amount of methanol (e.g., 1-5%) to a DCM or ethyl acetate mobile phase can help to elute the polar amine while still allowing for separation from other impurities.
Column Overloading Applying too much crude material to the column will exceed its separation capacity, resulting in broad, overlapping bands.Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
Alternative Stationary Phases For fluorinated compounds, alternative stationary phases can offer different selectivity.[8]Consider Fluorinated Phases: A pentafluorophenyl (PFP) or fluoro-phenyl stationary phase can provide alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which may improve separation of fluorinated analytes.[8]

Experimental Protocol: Basic Column Chromatography for 1-(4-Ethoxy-3-fluorophenyl)ethanamine

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate with 1% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(4-Ethoxy-3-fluorophenyl)ethanamine sample?

A1: The impurities will largely depend on the synthetic route. If synthesized via reductive amination of 1-(4-ethoxy-3-fluorophenyl)ethanone, common impurities include:

  • Unreacted Ketone: 1-(4-ethoxy-3-fluorophenyl)ethanone.[9][10][11]

  • Over-alkylation Products: The corresponding secondary amine.

  • Reduced Ketone: 1-(4-Ethoxy-3-fluorophenyl)ethanol, if a strong reducing agent like sodium borohydride is used without careful control.[3]

  • Impurities from Starting Materials: Any impurities present in the starting ketone.

Q2: How does the fluorine atom affect the properties and purification of this amine?

A2: The fluorine atom significantly influences the molecule's electronic properties and intermolecular interactions.

  • Basicity: The electron-withdrawing nature of fluorine can slightly decrease the basicity of the amine compared to its non-fluorinated analog.

  • Conformation: Fluorine substitution can alter the conformational landscape of the molecule, potentially influencing how it interacts with chiral resolving agents or stationary phases.[12][13]

  • Chromatography: The presence of fluorine can be exploited for alternative chromatographic selectivity, for example, by using fluorinated stationary phases.[14][15]

Q3: What is the best way to store purified 1-(4-Ethoxy-3-fluorophenyl)ethanamine?

A3: As with many primary amines, it is best to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light. Storage at room temperature is generally acceptable.[16][17] If it is in a volatile solvent, refrigeration may be necessary to prevent evaporation.

Q4: Can I use chiral HPLC for the purification and analysis of enantiomers?

A4: Yes, chiral HPLC is an excellent method for both analytical and preparative separation of the enantiomers of 1-(4-Ethoxy-3-fluorophenyl)ethanamine. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. For phenethylamine derivatives, polysaccharide-based or cyclodextrin-based CSPs are often effective.[14]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: 1-(4-Ethoxy-3-fluorophenyl)ethanamine is a chemical compound and should be handled with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Material Safety Data Sheet (MSDS) for specific handling and toxicity information.[16][17]

III. References

  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mise, S., et al. (2020). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kwan, M. H. T., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Retrieved February 15, 2026, from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved February 15, 2026, from [Link]

  • Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. PubMed. Retrieved February 15, 2026, from [Link]

  • Evangelisti, L., et al. (2012). Effects of fluorine substitution on the shape of neurotransmitters: the rotational spectrum of 2-(2-fluorophenyl)ethanamine. PubMed. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Blacker, A. J., & Headley, C. E. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Bolchi, C., et al. (2013). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reagentia. (n.d.). 1-(4-Ethoxy-3-fluorophenyl)ethanone (1 x 1 g). Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. Retrieved February 15, 2026, from [Link]

  • Reagentia. (n.d.). 1-(4-Ethoxy-3-fluorophenyl)ethanone (1 x 100 mg). Retrieved February 15, 2026, from [Link]

  • Reagentia. (n.d.). 1-(4-Ethoxy-3-fluorophenyl)ethanone (1 x 250 mg). Retrieved February 15, 2026, from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved February 15, 2026, from [Link]

  • De, S., et al. (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. University of Oregon. Retrieved February 15, 2026, from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 15, 2026, from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved February 15, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved February 15, 2026, from [Link]

  • Waters Corporation. (2021). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved February 15, 2026, from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, a substituted phenethylamine. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, a substituted phenethylamine. Designed for researchers, scientists, and drug development professionals, this document compares the fragmentation behavior under different ionization techniques, explains the chemical principles governing the fragmentation pathways, and provides a detailed experimental protocol for its characterization. Our approach is grounded in established mass spectrometry principles for analogous structures, offering a predictive framework for the analysis of this and related novel psychoactive substances.

Introduction: The Analytical Challenge of Substituted Phenethylamines

Substituted phenethylamines are a vast class of compounds with significant pharmacological and forensic interest.[1][2] Their structural diversity, often arising from minor changes in substitution patterns on the phenyl ring or the ethylamine side chain, presents a considerable analytical challenge.[3] Mass spectrometry (MS), particularly when coupled with chromatographic separation, is the premier technique for the identification and quantification of these substances.[1][4]

The molecule at the core of this guide, 1-(4-Ethoxy-3-fluorophenyl)ethanamine, incorporates key structural features that influence its fragmentation: a primary amine, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom. Understanding how these features dictate the molecule's fragmentation is crucial for its unambiguous identification.

Caption: Structure of 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

Core Fragmentation Mechanisms: A Comparative Analysis

The choice of ionization technique is paramount as it dictates the energy transferred to the analyte, and consequently, the extent and nature of its fragmentation. We will compare the two most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

2.1. Electron Ionization (EI-MS): The "Hard" Technique

Typically coupled with Gas Chromatography (GC), EI is a high-energy process (70 eV) that induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a molecule. For phenethylamines, the primary fragmentation pathways involve cleavages of the ethylamine side chain.[5][6]

  • α-Cleavage (Alpha-Cleavage): This is the characteristic fragmentation of amines.[7][8] It involves the cleavage of the Cα-Cβ bond, which is the bond between the carbon bearing the amine group and the benzylic carbon. This cleavage is favored because it results in the formation of a stable iminium cation. For 1-(4-Ethoxy-3-fluorophenyl)ethanamine, this is predicted to be the most dominant fragmentation pathway, yielding a base peak at m/z 44 .

  • β-Cleavage (Beta-Cleavage): This pathway involves the cleavage of the bond between the benzylic carbon and the aromatic ring. This results in the formation of a substituted benzyl cation. The stability of this cation is enhanced by the electron-donating ethoxy group. This cleavage would produce a fragment ion at m/z 155 .

EI_Fragmentation cluster_M Molecular Ion (M•+) cluster_pathways Primary Fragmentation Pathways cluster_fragments Resulting Fragment Ions M [C₁₀H₁₄FNO]•+ m/z 183 alpha α-Cleavage (Cα-Cβ Bond) M->alpha - C₈H₈FO• beta β-Cleavage (Benzylic) M->beta - C₂H₆N• frag_alpha [C₂H₆N]+ m/z 44 (Base Peak) alpha->frag_alpha frag_beta [C₈H₈FO]+ m/z 155 beta->frag_beta

Caption: Predicted EI fragmentation pathways for 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

2.2. Electrospray Ionization (ESI-MS): The "Soft" Technique

ESI is a soft ionization method commonly used with Liquid Chromatography (LC). It typically results in the formation of protonated molecules [M+H]⁺ with minimal in-source fragmentation.[9] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation via collision-induced dissociation (CID).

  • Formation of [M+H]⁺: In positive ion mode, the primary amine readily accepts a proton, forming the pseudomolecular ion at m/z 184 .

  • Characteristic Neutral Loss: For phenethylamines, a hallmark fragmentation pathway under ESI-CID is the loss of ammonia (NH₃).[9] This process is often not a simple cleavage but involves a cyclization reaction to form a highly stable spiro[2.5]octadienylium ion.[9][10] This would result in a prominent fragment ion at m/z 167 . The electron-donating ethoxy group is known to enhance this type of fragmentation.[9]

ESI_Fragmentation cluster_Precursor Precursor Ion Selection cluster_Fragment Primary Product Ion Precursor Protonated Molecule [M+H]⁺ m/z 184 CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Fragment Spiro[2.5]octadienylium Ion [M+H-NH₃]⁺ m/z 167 CID->Fragment Loss of NH₃ (17 Da)

Caption: Predicted ESI-MS/MS fragmentation of 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

Data Summary: Predicted Key Fragment Ions

The following table summarizes the key ions predicted to be observed in the mass spectra of 1-(4-Ethoxy-3-fluorophenyl)ethanamine under different ionization conditions. This predictive data is essential for developing targeted analytical methods.

Ionization Modem/z (Daltons)Proposed Ion Structure/FormulaFragmentation Mechanism & Rationale
EI 183[C₁₀H₁₄FNO]•⁺Molecular Ion (M•⁺): The intact molecule after loss of one electron.
EI 44 [CH₃CH=NH₂]⁺α-Cleavage: Cleavage of the Cα-Cβ bond. Highly favored due to the formation of a stable iminium ion. Predicted to be the base peak .[5][11]
EI 155[C₈H₈FO]⁺β-Cleavage (Benzylic Cleavage): Loss of the aminoethyl radical. The resulting benzyl cation is stabilized by the ethoxy group.
EI 127[C₇H₅FO]⁺Loss of Ethylene from m/z 155: A common fragmentation for ethoxy-substituted aromatic compounds via McLafferty-type rearrangement or direct cleavage.
ESI-MS 184[C₁₀H₁₅FNO]⁺Protonated Molecule [M+H]⁺: The intact molecule with an added proton, typically at the primary amine.
ESI-MS/MS 167[C₁₀H₁₂FO]⁺Loss of Ammonia [M+H-NH₃]⁺: Characteristic neutral loss for phenethylamines under CID, forming a stable spirocyclic ion.[9][10]
Experimental Protocol: GC-EI-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine. The causality behind key parameter choices is explained to ensure methodological transparency and reproducibility.

Objective: To achieve chromatographic separation and acquire a reproducible EI mass spectrum for the definitive identification of the target analyte.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Step 1.1: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

      • Rationale: Methanol is a volatile solvent compatible with GC injectors and provides good solubility for phenethylamines.

    • Step 1.2: Create a working solution of 10 µg/mL by diluting the stock solution with methanol.

      • Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

  • GC-MS Instrumentation & Parameters:

    • Step 2.1: Gas Chromatograph:

      • Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250 °C.

        • Rationale: Split injection prevents column overloading and ensures sharp chromatographic peaks. 250 °C ensures rapid volatilization of the analyte without thermal degradation.

      • Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

        • Rationale: This column type provides excellent separation for a wide range of semi-volatile compounds, including phenethylamine derivatives.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Oven Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: Hold at 280 °C for 5 minutes.

        • Rationale: This temperature program allows for the elution of volatile solvents at the beginning of the run and provides sufficient thermal energy to elute the target analyte with good peak shape, separating it from potential impurities.

    • Step 2.2: Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

        • Rationale: This temperature minimizes analyte condensation within the source while preventing thermal degradation.

      • Ionization Energy: 70 eV.

        • Rationale: This is the industry standard for EI-MS, ensuring that the fragmentation patterns are consistent and comparable to established mass spectral libraries.[12]

      • Mass Range: Scan from m/z 40 to 400.

        • Rationale: This range comfortably covers the predicted base peak (m/z 44) and the molecular ion (m/z 183), along with other potential fragments.

      • Acquisition Mode: Full Scan.

  • Data Analysis & Validation:

    • Step 3.1: Integrate the chromatographic peak corresponding to the analyte.

    • Step 3.2: Extract the mass spectrum from the apex of the peak.

    • Step 3.3: Compare the acquired spectrum with the predicted fragmentation pattern. Identify the molecular ion (m/z 183), the base peak (m/z 44), and the benzylic cation (m/z 155).

    • Step 3.4 (Self-Validation): The presence of these key, structurally significant ions provides a high degree of confidence in the identification. The ratio of these ions should be consistent across replicate injections, confirming the stability of the fragmentation process.

workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-EI-MS Analysis cluster_data 3. Data Interpretation Stock Stock Solution (1 mg/mL in MeOH) Work Working Solution (10 µg/mL) Stock->Work Dilution Inject 1 µL Injection (Split Mode, 250°C) Work->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV, 230°C) Separate->Ionize Detect Mass Detection (Scan m/z 40-400) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Key Ions (m/z 183, 155, 44) Extract->Identify Confirm Confirm Structure Identify->Confirm Validation

Caption: Experimental workflow for the GC-EI-MS analysis of the target compound.

References

  • Nakashima, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry.
  • Kerrigan, S., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
  • Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]

  • Nakashima, K., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry.
  • Sajiki, H., et al. (2007). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

  • Hsieh, Y-Z., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • Rickenbach, E. A., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry.
  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences.
  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog. BenchChem.
  • Harrison, A. G. (1976). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry.
  • Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]

  • Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. [Link]

  • University of Arizona. (n.d.).
  • Gouverneur, V., et al. (2022). A) Impact of fluorine substitution in fragments. B) Fluorine... ResearchGate. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Khan, N. H., et al. (2015). Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]

  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • DeRuiter, J., et al. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

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Comparative

A Comparative Guide to the FTIR Spectrum Analysis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Introduction In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 1-(4-Ethoxy-3-fluorophenyl)ethanamine is a substituted phenethylamine derivative, a class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 1-(4-Ethoxy-3-fluorophenyl)ethanamine is a substituted phenethylamine derivative, a class of compounds with significant interest in medicinal chemistry. Its structural elucidation is a critical first step in understanding its potential biological activity. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby verifying molecular identity.

This guide provides an in-depth analysis of the expected FTIR spectrum of 1-(4-Ethoxy-3-fluorophenyl)ethanamine. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, and present a comprehensive experimental protocol for acquiring a high-quality spectrum. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of applying FTIR for structural verification.

Molecular Structure and Functional Group Overview

To interpret the FTIR spectrum, we must first identify the vibrating bonds within the molecule. 1-(4-Ethoxy-3-fluorophenyl)ethanamine comprises several distinct functional groups, each with a unique infrared signature.

Caption: Molecular structure of 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

The key functional groups for FTIR analysis are:

  • Primary Aliphatic Amine (-NH₂): Characterized by N-H stretching and bending vibrations.

  • Aryl Alkyl Ether (Ar-O-CH₂-): Identified by its strong C-O stretching bands.

  • Substituted Aromatic Ring: Shows characteristic C=C ring stretches and C-H bending patterns indicative of its 1,2,4-trisubstitution.

  • Organofluorine (Ar-F): The C-F bond gives a strong, characteristic absorption.

  • Alkyl Chains (-CH₃, -CH₂): Standard C-H stretching and bending vibrations.

Theoretical FTIR Spectral Analysis: A Predictive Comparison

The utility of FTIR lies in its ability to correlate specific absorption bands with known vibrational modes of functional groups. Below, we compare the expected spectral features of 1-(4-Ethoxy-3-fluorophenyl)ethanamine with those of simpler, alternative structures to highlight the diagnostic power of the technique.

The Amine Group Region (3500 - 3300 cm⁻¹ and 1650 - 1580 cm⁻¹)
  • Expected Spectrum: As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region.[1] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.[1] Aromatic primary amines tend to have these bands at slightly higher frequencies, from 3500 to 3420 cm⁻¹ for the asymmetric and 3420 to 3340 cm⁻¹ for the symmetric stretch.[2] Additionally, a characteristic N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.[1] A broad N-H wagging band may also be visible between 910-665 cm⁻¹.[1]

  • Comparative Analysis:

    • vs. Secondary Amine (R₂NH): A secondary amine would show only a single, weaker N-H stretching band (3350-3310 cm⁻¹) and would lack the N-H scissoring band around 1600 cm⁻¹.[1]

    • vs. Tertiary Amine (R₃N): A tertiary amine would show no peaks in the N-H stretching region, providing a clear point of differentiation.[1]

The Aromatic and Alkyl C-H Stretching Region (3100 - 2800 cm⁻¹)
  • Expected Spectrum: Two types of C-H stretching will be observed.

    • Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is characteristic of hydrogens attached to the aromatic ring.[3]

    • Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H bonds in the ethoxy and ethylamine side chains.

  • Causality: The higher frequency of the aromatic C-H stretch is due to the higher s-character of the sp² hybridized carbon compared to the sp³ hybridized carbon of the alkyl groups.

The "Fingerprint" Region: Ethers, Aromatics, and Fluorine (1600 - 650 cm⁻¹)

This region is often complex but contains the most diagnostic peaks for the core structure.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹):

    • Expected Spectrum: Aromatic rings display a series of sharp bands due to carbon-carbon stretching vibrations within the ring.[3] Expect two prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[4][5]

  • Ether C-O Stretching (1300 - 1000 cm⁻¹):

    • Expected Spectrum: Aryl alkyl ethers are distinguished by two strong C-O stretching bands.[6] An asymmetric C-O-C stretch is expected near 1250 cm⁻¹, and a symmetric stretch should appear near 1040 cm⁻¹.[6][7][8] The asymmetric stretch is often the most intense band in this part of the spectrum.

    • Comparative Analysis (vs. Dialkyl Ether): A simple dialkyl ether would typically show only one strong C-O-C asymmetric stretch around 1120 cm⁻¹.[6][8] The presence of two distinct bands is a strong indicator of the Ar-O-R linkage.

  • Organofluorine C-F Stretching (1400 - 1000 cm⁻¹):

    • Expected Spectrum: The C-F stretch gives rise to a strong and often sharp absorption band. For aromatic fluorides, this band typically appears in the 1250-1100 cm⁻¹ range. However, its exact position can be influenced by coupling with other vibrations.[9][10] Its high intensity is due to the large change in dipole moment during the vibration. It is possible this band will overlap with the strong C-O ether stretches.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹):

    • Expected Spectrum: The pattern of strong bands in this region is highly diagnostic of the substitution pattern on the aromatic ring.[3] For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges.[4] The presence of peaks in these specific windows provides strong confirmatory evidence for the isomer structure.

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol describes a self-validating system for obtaining a reliable FTIR spectrum of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, which is a liquid at room temperature.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start: Obtain Sample (1-(4-ethoxy-3-fluorophenyl)ethanamine) prep_inst Prepare Spectrometer (Purge with N₂ or dry air) start->prep_inst clean_cell Clean Salt Plates (e.g., NaCl, KBr) with dry solvent prep_inst->clean_cell bg Acquire Background Spectrum (Empty cell, 32 scans, 4 cm⁻¹ resolution) clean_cell->bg sample_prep Prepare Sample (Apply one drop of neat liquid between two salt plates) bg->sample_prep sample_acq Acquire Sample Spectrum (Same parameters as background) sample_prep->sample_acq process Process Data (Automatic background subtraction, format as % Transmittance vs. Wavenumber) sample_acq->process analyze Analyze Spectrum (Peak picking, assign functional groups) process->analyze report Report Results (Table of peaks, annotated spectrum) analyze->report

Caption: Experimental workflow for FTIR analysis.

I. Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Cell: Demountable liquid cell with sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Reagents: 1-(4-Ethoxy-3-fluorophenyl)ethanamine sample, dry solvent for cleaning (e.g., anhydrous dichloromethane or hexane), nitrogen or dry air source for purging.

II. Step-by-Step Methodology
  • Instrument Preparation (Trustworthiness Pillar):

    • Rationale: The instrument's sample compartment must be purged with nitrogen or dry air for at least 15 minutes before analysis. This is a critical step to minimize atmospheric interference from water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2349 cm⁻¹).

    • Action: Turn on the purge gas flow to the spectrometer.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the empty beam path, including the clean salt plates, must be collected. The instrument software will later ratio the sample spectrum against this background to produce the final absorbance or transmittance spectrum, effectively removing signals from the atmosphere and the cell windows.

    • Action:

      • Ensure the salt plates are clean and dry.

      • Assemble the empty cell and place it in the sample holder.

      • Set acquisition parameters: Scan Range: 4000-650 cm⁻¹, Resolution: 4 cm⁻¹, Number of Scans: 32. A higher number of scans improves the signal-to-noise ratio.

      • Collect the background spectrum.

  • Sample Preparation:

    • Rationale: For a neat liquid, a thin film between two salt plates provides the ideal path length. Too thick a film will cause the strongest bands to be totally absorbing ("flat-topped"), losing quantitative information.

    • Action:

      • Place one drop of 1-(4-Ethoxy-3-fluorophenyl)ethanamine onto the center of one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

      • Mount the plates in the demountable cell holder.

  • Sample Spectrum Acquisition:

    • Rationale: Using the exact same acquisition parameters as the background scan is essential for proper spectral subtraction.

    • Action:

      • Place the loaded sample cell into the spectrometer's sample holder.

      • Collect the sample spectrum using the same parameters (4 cm⁻¹ resolution, 32 scans).

  • Data Processing and Analysis:

    • Action: The software will automatically perform a background correction. Display the spectrum in percent transmittance (%T) mode. Use the peak-finding tool to label the wavenumbers of all significant absorption bands. Compare the obtained peak positions with the predicted values.

Data Summary and Interpretation

The following table summarizes the expected characteristic absorption bands for 1-(4-Ethoxy-3-fluorophenyl)ethanamine, providing a clear checklist for spectral verification.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
~3450 and ~3360Asymmetric & Symmetric N-H StretchPrimary AmineMedium, Sharp (two peaks)
3100 - 3010C-H StretchAromatic RingMedium to Weak
2980 - 2850C-H StretchAlkyl (CH₃, CH₂)Strong
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to Strong
1610 - 1585C=C StretchAromatic RingMedium
1520 - 1480C=C StretchAromatic RingMedium to Strong
~1250Asymmetric C-O-C StretchAryl Alkyl EtherStrong
~1200C-F StretchOrganofluorine (Aromatic)Strong
~1040Symmetric C-O-C StretchAryl Alkyl EtherStrong
870 - 800C-H Out-of-Plane Bend1,2,4-Trisubstituted AromaticStrong
850 - 750N-H WagPrimary AmineMedium, Broad

Conclusion

FTIR spectroscopy serves as a powerful and definitive tool for the structural confirmation of 1-(4-Ethoxy-3-fluorophenyl)ethanamine. By systematically analyzing the key regions of the infrared spectrum, one can unequivocally identify the primary amine, the aryl alkyl ether, the organofluorine substituent, and the specific substitution pattern of the aromatic ring. The presence of two N-H stretching bands, two strong C-O ether bands, and the characteristic out-of-plane bending pattern collectively provide a unique spectral fingerprint. This guide provides the theoretical foundation and a robust experimental framework for researchers to confidently apply FTIR analysis in their synthetic and developmental workflows, ensuring the foundational integrity of their chemical matter.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. University of Wisconsin-Madison. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-ethoxy-3-fluorophenyl)-N-methylmethanamine. PubChem. Retrieved from [Link]

  • Liu, G. F., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. Retrieved from [Link]

  • TMP Chem. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

  • Liu, G. F., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. Retrieved from [Link]

  • Stirnemann, G., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 137(1), 171-177. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Infrared & Raman Users Group. (2014). IRUG 11 Abstracts. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 17(23), 15126-15136. Retrieved from [Link]

Sources

Validation

Technical Guide: Comparative Reactivity of 1-(4-Ethoxy-3-fluorophenyl)ethanamine vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical comparison between 1-(4-Ethoxy-3-fluorophenyl)ethanamine (hereafter Compound F ) and its non-fluorinated analog, 1-(4-Ethoxyphenyl)ethanamine (hereafter Compound H ). For...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(4-Ethoxy-3-fluorophenyl)ethanamine (hereafter Compound F ) and its non-fluorinated analog, 1-(4-Ethoxyphenyl)ethanamine (hereafter Compound H ).

For drug development professionals, the critical distinction lies in the trade-off between nucleophilicity and metabolic stability . While the non-fluorinated analog (Compound H ) exhibits superior nucleophilicity in synthetic coupling reactions, it suffers from rapid oxidative metabolism via O-dealkylation. The introduction of the fluorine atom at the 3-position (Compound F ) exerts a strong inductive effect (


) that lowers the basicity of the amine, requiring modified synthetic conditions, but significantly extends the metabolic half-life (

) by blocking the CYP450-mediated soft spot.

Physicochemical Profile & Electronic Effects[1][2][3]

The reactivity differences are governed by the electronic influence of the substituents on the phenyl ring. The 3-fluoro substituent is meta to the ethylamine chain and ortho to the ethoxy group.

Table 1: Comparative Physicochemical Properties[4]
PropertyNon-Fluorinated Analog (Compound H )Fluorinated Analog (Compound F )Impact on Reactivity
Structure 1-(4-Ethoxyphenyl)ethanamine1-(4-Ethoxy-3-fluorophenyl)ethanamineF alters electronics
Hammett

(approx)


F neutralizes electron donation
Amine Basicity (Est. pKa) ~9.4 - 9.6~8.6 - 8.9F reduces basicity (harder to protonate)
Nucleophilicity HighModerateF reduces lone pair availability
Lipophilicity (LogP) ~1.8~2.1F increases lipophilicity
Metabolic Liability High (4-OEt dealkylation)Low (Steric/Electronic Block)F protects the ether
Mechanistic Insight: The "Push-Pull" Dynamic

In Compound H , the para-ethoxy group is a strong resonance donor (


), increasing electron density on the phenyl ring and, by extension, the benzylic amine.[1] This makes the amine a "hot" nucleophile.

In Compound F , the meta-fluorine atom exerts a dominant inductive withdrawal (


). This pulls electron density away from the ring and the amine nitrogen. Consequently, the lone pair on the nitrogen is less available for attack, necessitating higher temperatures or stronger bases during acylation or alkylation reactions.[1]

Synthetic Reactivity: Nucleophilic Behavior[4]

When using Compound F as a building block (e.g., in amide coupling or reductive amination), researchers must account for its reduced nucleophilicity compared to Compound H .[1]

Visualization: Reactivity & Electronic Logic[4]

ReactivityLogic Substituents Substituent Effects NonFluoro Non-Fluorinated (4-OEt) Electron Donor (+R) Substituents->NonFluoro Baseline Fluoro Fluorinated (3-F, 4-OEt) Inductive Withdrawal (-I) Substituents->Fluoro Modification ResultH High Electron Density on Nitrogen NonFluoro->ResultH ResultF Reduced Electron Density on Nitrogen Fluoro->ResultF ReactivityH High Nucleophilicity Fast Coupling ResultH->ReactivityH ReactivityF Moderate Nucleophilicity Slower Coupling ResultF->ReactivityF

Figure 1: Causal flow of substituent electronic effects on amine nucleophilicity.

Experimental Validation: Competitive Acylation Protocol

To empirically verify the reactivity difference in your specific solvent system, perform this self-validating competition experiment.

Protocol A: Competitive Acylation Assay

  • Setup: In a clean vial, dissolve 1.0 equivalent of Compound H and 1.0 equivalent of Compound F in DCM (0.1 M concentration).

  • Base: Add 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Electrophile: At 0°C, add 0.5 equivalents of acetic anhydride (limiting reagent).

  • Reaction: Stir for 15 minutes. Quench with MeOH.

  • Analysis: Analyze the crude mixture via LC-MS.

  • Interpretation: Calculate the ratio of Acetyl-H to Acetyl-F.

    • Expectation: Ratio > 1 (Compound H reacts faster).

    • Application: If the ratio is >5:1, heating is required for efficient coupling of Compound F.

Metabolic Stability: The Fluorine Advantage[1]

The primary justification for using Compound F despite its lower synthetic reactivity is its superior resistance to oxidative metabolism.

The Mechanism of Protection

The 4-ethoxy group is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) typically attack the


-carbon of the ethoxy group, leading to O-dealkylation and clearance of the drug.

The 3-fluorine atom protects this site via two mechanisms:

  • Electronic Deactivation: The electronegative fluorine pulls density from the C-H bonds of the ethoxy group, increasing the bond dissociation energy (BDE) and making hydrogen abstraction by the CYP heme-oxo species more difficult.

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), sterically hindering the enzyme's approach to the adjacent oxygen.

Visualization: Metabolic Blockade

MetabolicPathway DrugH Compound H (Non-Fluoro) CYP CYP450 Enzyme (Oxidative Attack) DrugH->CYP High Affinity DrugF Compound F (3-Fluoro) DrugF->CYP Lower Affinity InterH Unstable Hemiacetal CYP->InterH O-Dealkylation Block BLOCKED (Electronic/Steric) CYP->Block F-Substitution Metabolite Phenol Metabolite (Inactive/Cleared) InterH->Metabolite Hydrolysis Stable Intact Drug (Extended Half-life) Block->Stable

Figure 2: Comparison of metabolic fate. Fluorine prevents the O-dealkylation cascade.

Protocol B: Microsomal Stability Assessment

  • Incubation: Incubate 1 µM of Compound H and Compound F (separately) with pooled human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target: Compound F should show <50% clearance compared to Compound H at 60 mins.

Conclusion & Recommendations

  • For Synthesis: Expect Compound F to react 2-5x slower than Compound H in nucleophilic substitutions.

    • Adjustment: Increase reaction temperature by 10-20°C or use a stronger base catalyst (e.g., DMAP in acylation) to compensate for the inductive withdrawal.

  • For Medicinal Chemistry: Compound F is the superior candidate for in vivo studies. The 3-fluoro modification is a classic bioisostere strategy to improve metabolic stability without significantly altering the steric footprint of the binding motif.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link

  • Hagenaars, C. E., et al. (2014).[1] Structure-metabolism relationships of fluorinated drugs. ChemMedChem, 9(7), 1463-1474.[1] (General reference on Fluorine blocking metabolic soft spots).

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

Sources

Comparative

Comparative Guide: Elemental Analysis and Purity Validation of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Executive Summary 1-(4-Ethoxy-3-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of fluorinated pharmaceutical actives. Its validation presents a dual analytical challenge: the fluorine atom i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Ethoxy-3-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of fluorinated pharmaceutical actives. Its validation presents a dual analytical challenge: the fluorine atom interferes with standard combustion analysis, and its chirality necessitates rigorous enantiomeric separation.

This guide moves beyond generic protocols to compare two distinct validation strategies:

  • The "Standard" Industrial Approach: HPLC-UV + Standard CHN Analysis.

  • The "High-Fidelity" R&D Approach: qNMR + Modified CHN (with F-traps) + Chiral HPLC.

Key Finding: While HPLC-UV is sufficient for routine batch release, it fails to detect non-chromophoric impurities (e.g., inorganic salts) and requires unavailable reference standards. The High-Fidelity qNMR approach is recommended for initial characterization as it provides absolute purity without a reference standard.

Part 1: Elemental Analysis – The Fluorine Challenge

The Problem: Fluorine Interference

Standard CHN combustion analysis relies on converting carbon to CO₂. However, in fluorinated compounds like 1-(4-Ethoxy-3-fluorophenyl)ethanamine, the fluorine atom forms HF and SiF₄ (by reacting with the quartz combustion tube). This depletes the combustion catalyst and yields erratic Carbon results.

Comparative Analysis: Standard vs. Modified Combustion
FeatureStandard CHN CombustionRecommended: Modified Combustion (F-Trap)
Combustion Temp 950–1000°C1000–1050°C
Catalyst System Copper/Copper OxideWO₃ (Tungsten Trioxide) + MgO
Fluorine Handling None (Forms SiF₄, damages quartz)MgO trap captures F as MgF₂
Accuracy (Carbon) Low (± 0.8% error typical)High (± 0.3% within theory)
Maintenance Frequent tube replacementStandard intervals
Protocol 1: Modified Elemental Analysis Workflow

Objective: Accurate determination of C, H, N in the presence of Fluorine.

  • Reagent Setup: Pack the combustion tube with Tungsten Trioxide (WO₃) as the oxidation catalyst.

  • F-Trap Installation: Place a layer of Magnesium Oxide (MgO) or specific commercial "Fluoro-Stop" reagents in the cool zone (approx. 400-500°C) of the reduction tube. This binds HF/F₂ as stable MgF₂.

  • Sample Weighing: Weigh 2.0–2.5 mg of the amine into a tin capsule. Note: The amine is hygroscopic; handle in a dry box or desiccator.

  • Combustion: Run the cycle with Oxygen boost (5-10s) to ensure complete oxidation of the ethoxy group.

  • Validation: Run a fluorinated standard (e.g., 4-Fluorobenzoic acid) prior to samples. Acceptance criteria: ±0.3% of theoretical.

Part 2: Purity Validation – HPLC vs. qNMR[1]

For a new intermediate where a certified reference standard is unavailable, qNMR (Quantitative NMR) is superior to HPLC.

Comparative Data: Purity Assessment Methods[1][2][3]
MetricMethod A: HPLC-UV (254 nm)Method B: 1H-qNMR (Internal Standard)
Principle Relative Area % (Assumes equal extinction coefficients)Absolute Molar Ratio (Direct nuclei count)
Reference Standard Required (Often unavailable)Not Required (Uses generic IS like Maleic Acid)
Scope Detects UV-active impurities onlyDetects all protonated impurities (salts, solvents)
Precision High (RSD < 0.5%)Moderate (RSD ~ 1.0%)
Bias Risk High (Overestimates purity if impurities have low UV response)Low (Unbiased quantification)
Protocol 2: Absolute Purity by 1H-qNMR

Objective: Determine absolute purity without a specific reference standard.

Reagents:

  • Solvent: DMSO-d6 (Prevents amine proton exchange broadening).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity >99.9%).

    • Why Maleic Acid? It has a singlet at ~6.2 ppm, distinct from the aromatic (6.8-7.2 ppm) and ethoxy/ethyl (1.2-4.0 ppm) signals of the analyte.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5

      
       T1 of the longest proton relaxation to ensure quantitative integration).
      
    • Scans: 32 or 64.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and a distinct analyte signal (e.g., the triplet of the ethoxy methyl group at ~1.3 ppm, 3H).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass.[1]
Protocol 3: Enantiomeric Purity by Chiral HPLC

Objective: Quantify the (R)- and (S)- enantiomers.

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is mandatory to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Fluorophenyl absorption maximum).

  • Limit of Quantitation (LOQ): 0.05% of the minor enantiomer.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating this fluorinated amine, highlighting where the "High-Fidelity" path diverges from standard QC.

ValidationWorkflow cluster_purity Purity Determination cluster_elemental Elemental Analysis (CHN) Start Sample: 1-(4-Ethoxy-3-fluorophenyl)ethanamine RefStd Is Certified Ref Standard Available? Start->RefStd FluorineCheck Fluorine Content Check Start->FluorineCheck HPLC Standard HPLC-UV (Relative Area %) RefStd->HPLC Yes qNMR 1H-qNMR w/ Internal Std (Absolute Purity) RefStd->qNMR No (Recommended) FinalReport Validated Certificate of Analysis HPLC->FinalReport qNMR->FinalReport Purity Value StdCombustion Standard Combustion (High Failure Risk: HF damage) FluorineCheck->StdCombustion Ignore F ModCombustion Modified Combustion (WO3 Catalyst + MgO Trap) FluorineCheck->ModCombustion Account for F ModCombustion->FinalReport CHN Data

Caption: Decision workflow comparing Standard (Red/Blue) vs. High-Fidelity (Green) validation paths for fluorinated amines.

References

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • Regis Technologies. System Suitability And Validation For Chiral Purity Assays.[2] [Link]

Sources

Validation

A Researcher's Guide to Validating the Biological Activity of Novel 1-(4-Ethoxy-3-fluorophenyl)ethanamine Based Ligands

For researchers and drug development professionals, the journey from a newly synthesized compound to a validated biological tool or therapeutic lead is both exciting and fraught with challenges. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a newly synthesized compound to a validated biological tool or therapeutic lead is both exciting and fraught with challenges. This guide provides a comprehensive framework for validating the biological activity of ligands derived from the 1-(4-ethoxy-3-fluorophenyl)ethanamine scaffold. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust discovery cascade.

Introduction: The Promise of a Novel Scaffold

The 1-(4-ethoxy-3-fluorophenyl)ethanamine scaffold presents a unique chemical space for ligand design. The ethoxy group can act as a hydrogen bond acceptor, while the fluoro substituent can modulate pKa and metabolic stability, and the ethylamine moiety provides a key interaction point.[1][2] The biological activity of ligands derived from this scaffold is not yet widely characterized in the public domain, making a systematic validation strategy paramount. This guide will compare and contrast various methodologies to build a comprehensive biological profile for a hypothetical library of these novel ligands.

The Validation Workflow: A Multi-pronged Approach

A robust validation workflow for novel ligands should be tiered, starting with broad, high-throughput methods and progressing to more specific and complex biological systems. This ensures that resources are focused on the most promising candidates.

ValidationWorkflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation In Silico Screening In Silico Screening Phenotypic Screening Phenotypic Screening In Silico Screening->Phenotypic Screening Prioritize compounds Target ID Target ID Phenotypic Screening->Target ID Identify biological effect Binding Assays Binding Assays Target ID->Binding Assays Validate interaction Functional Assays Functional Assays Binding Assays->Functional Assays Confirm activity Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Assess off-target effects PK/PD Studies PK/PD Studies Selectivity Profiling->PK/PD Studies Transition to in vivo Efficacy Models Efficacy Models PK/PD Studies->Efficacy Models Establish dose-response Toxicity Assessment Toxicity Assessment Efficacy Models->Toxicity Assessment Evaluate safety

Caption: A tiered workflow for validating novel ligands, from initial screening to in vivo studies.

Phase 1: Target Identification and Initial Screening

Without a known biological target, the initial step is to determine where in the vast proteome our ligands are acting.

1.1. In Silico Approaches: The First Filter

Computational methods can predict potential protein targets and binding affinities, helping to prioritize which ligands to synthesize and test.[3]

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein.[3] It's computationally inexpensive and useful for screening large virtual libraries against known protein structures.

  • Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method provides a more accurate estimation of binding energy than docking alone by considering solvent effects.[3]

  • Free Energy Perturbation (FEP): Considered the gold standard for predicting binding free energy, FEP is computationally intensive but offers high accuracy, making it suitable for ranking a smaller set of promising ligands.[3]

1.2. Phenotypic Screening: An Unbiased View

Phenotypic screening involves testing ligands on whole cells or organisms to observe a biological effect without a preconceived notion of the target. For instance, a library of 1-(4-ethoxy-3-fluorophenyl)ethanamine derivatives could be screened for anti-proliferative effects in various cancer cell lines.[4][5] A positive "hit" would then necessitate target deconvolution to identify the responsible protein.

Phase 2: In Vitro Characterization - Confirming Interaction and Function

Once a putative target is identified (for this guide, we'll use a G-Protein Coupled Receptor, or GPCR, as a common and illustrative example), the next step is to validate the interaction and characterize its functional consequences.

2.1. Binding Assays: Does the Ligand Interact with the Target?

Binding assays confirm a direct physical interaction between the ligand and the target protein. They are crucial for determining the binding affinity, typically expressed as the dissociation constant (Kd).

Assay TechniquePrincipleProsCons
Radioligand Binding Measures the displacement of a radiolabeled ligand by the test compound.High sensitivity, well-established.Requires radioactive materials, indirect measurement.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized target.[6][7]Real-time kinetics (on/off rates), label-free.[7]Requires protein immobilization, can be expensive.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[6][7]Provides full thermodynamic profile (Kd, ΔH, ΔS), label-free.[7]Requires large amounts of pure protein.
Fluorescence Spectroscopy Measures changes in fluorescence upon binding.[8]High sensitivity, applicable to a wide range of affinities.[8]May require labeling, potential for artifacts.

2.2. Functional Assays: What is the Biological Consequence of Binding?

A ligand that binds is not necessarily biologically active. It could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays measure the downstream effects of receptor activation. For GPCRs, this often involves measuring second messengers or other signaling events.[9][10]

Assay TypePrincipleCommon Readouts
Second Messenger Assays Quantifies intracellular molecules produced after GPCR activation.[9][11]cAMP levels, intracellular calcium flux, IP1 accumulation.[9][12]
β-Arrestin Recruitment Assays Measures the interaction of β-arrestin with the activated GPCR.[11]Enzyme fragment complementation (e.g., PathHunter), NanoBiT.[11]
GTPγS Binding Assays Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation.Scintillation proximity assay (SPA), filtration assays.

The choice of functional assay is critical. For example, some ligands may exhibit "biased agonism," preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). Running multiple functional assays is therefore highly recommended.[13]

GPCRAssay cluster_GPCR GPCR Signaling cluster_Assays Functional Assays Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G_Protein GPCR->G_Protein Activates Beta_Arrestin Beta_Arrestin GPCR->Beta_Arrestin Recruits Second_Messenger Second Messenger Assay (e.g., cAMP) G_Protein->Second_Messenger Measures Downstream Effect Beta_Arrestin_Assay β-Arrestin Recruitment Assay Beta_Arrestin->Beta_Arrestin_Assay Measures Interaction

Caption: Comparison of functional assays for a typical GPCR signaling pathway.

Detailed Protocol: GPCR-Mediated cAMP Accumulation Assay

This protocol outlines a common method to determine if a ligand acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.

Objective: To quantify the effect of novel 1-(4-ethoxy-3-fluorophenyl)ethanamine based ligands on intracellular cyclic AMP (cAMP) levels in a cell line expressing a target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor like IBMX).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control and to stimulate cAMP for antagonist testing).

  • Test ligands and reference compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells gently (e.g., using an enzyme-free dissociation buffer).

    • Resuspend cells in assay buffer to the desired concentration (e.g., 200,000 cells/mL).

  • Agonist Mode:

    • Prepare serial dilutions of the test ligands in stimulation buffer.

    • Add 5 µL of cells to each well of the 384-well plate (1,000 cells/well).

    • Add 5 µL of the diluted test ligands to the wells.

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode:

    • Prepare serial dilutions of the test ligands in assay buffer.

    • Add 5 µL of cells to each well.

    • Add 2.5 µL of the diluted test ligands and incubate for 15 minutes.

    • Prepare a solution of Forskolin in stimulation buffer at a concentration that gives ~80% of the maximal response (EC80).

    • Add 2.5 µL of the EC80 Forskolin solution to the wells.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF acceptor and donor antibodies).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (for HTRF).

    • Plot the response versus the log of the ligand concentration.

    • Fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

Phase 3: In Vivo Validation - From Bench to Biological System

Promising ligands with good in vitro potency and selectivity must be evaluated in living organisms to assess their therapeutic potential.

3.1. Pharmacokinetics and Pharmacodynamics (PK/PD)

Before efficacy testing, it is crucial to understand how the organism processes the compound (PK) and how the compound affects the organism over time (PD). This involves determining parameters like bioavailability, half-life, and target engagement in vivo.

3.2. Efficacy Models

The choice of the in vivo model is dictated by the therapeutic area.[14]

  • Xenograft Models: Human cells (e.g., tumor cells) are implanted into immunodeficient mice.[15] These are widely used in oncology to test the efficacy of anti-cancer compounds.[15][16] For example, a 1-(4-ethoxy-3-fluorophenyl)ethanamine based ligand identified as a Met kinase inhibitor could be tested in a gastric carcinoma xenograft model.[17][18]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions with the immune system.[15]

  • Transgenic and Knockout Models: These models have specific genes altered to mimic human diseases, providing a more physiologically relevant context.[19]

3.3. Toxicity Studies

Preliminary toxicity studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential safety concerns.[14]

Conclusion

Validating the biological activity of novel ligands from a scaffold like 1-(4-ethoxy-3-fluorophenyl)ethanamine is a systematic, multi-step process. By employing a strategic combination of in silico, in vitro, and in vivo methods, researchers can build a comprehensive profile of their compounds. This guide serves as a roadmap, emphasizing the importance of rational experimental design and the comparison of different methodologies to ensure the selection of the most promising candidates for further development. The ultimate goal is to generate reproducible and translatable data that can confidently guide a drug discovery program.

References

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry.
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.
  • PMC. (2025).
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Enzo Life Sciences. (2023). In Vivo Oncology Models for Drug Discovery.
  • Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding.
  • Wiley Online Library. (n.d.).
  • PubMed. (2018).
  • ACS Measurement Science Au. (2023).
  • Reaction Biology. (n.d.). In Vivo Pharmacology.
  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
  • Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research.
  • YouTube. (2020). Eurofins DiscoverX GPCR Assays.
  • PubMed. (n.d.). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • Sigma-Aldrich. (n.d.). 1-(4-ethoxy-3-fluorophenyl)ethanamine | 634150-90-6.
  • I.R.I.S. (2023). Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl.
  • PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.
  • ResearchGate. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • BLDpharm. (n.d.). 634150-90-6|1-(4-Ethoxy-3-fluorophenyl)ethanamine.
  • MDPI. (n.d.).
  • NCBI. (2011). Fluoro-pegylated (1E,4E)-1-(4-(dimethylamino)phenyl).
  • MDPI. (2025).
  • ResearchGate. (n.d.). (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models.

  • Beilstein Journals. (n.d.). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides.
  • OSTI.GOV. (2009). 2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor*.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(4-Ethoxy-3-fluorophenyl)ethanamine

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS No. 634150-90-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(4-Ethoxy-3-fluorophenyl)ethanamine (CAS No. 634150-90-6). As a substituted phenylethylamine, this compound warrants careful handling due to the potential for biological activity and chemical reactivity. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by adhering to the highest standards of scientific practice and regulatory compliance.

Hazard Recognition and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[4] Before any handling of this compound, a laboratory-specific risk assessment should be conducted, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.[5] The American Chemical Society's R.A.M.P. framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a valuable structure for this process.[6][7]

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4 (Assumed)Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2 (Assumed)Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2A (Assumed)Causes serious eye irritation.[3]
Specific Target Organ ToxicityMay cause respiratory irritation.[2]
Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are the primary means of exposure reduction, appropriate PPE is mandatory when handling 1-(4-Ethoxy-3-fluorophenyl)ethanamine.[8][9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[11]Protects against splashes of the liquid compound and any associated solvents, which could cause serious eye irritation or damage.[12]
Hand Protection Nitrile or neoprene gloves.[13]Provides a barrier against skin contact. Double gloving is recommended when handling concentrated solutions.[14] Gloves should be inspected before use and changed immediately if contaminated or compromised.[8]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[13]Protects skin from accidental spills and splashes. A chemically resistant apron may be necessary for larger quantities.
Respiratory Protection Use in a certified chemical fume hood.[15]A respirator may be required if there is a risk of inhalation and engineering controls are insufficient. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[16]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of the experimental results.

3.1. Preparation and Weighing

  • Designated Area: All handling of 1-(4-Ethoxy-3-fluorophenyl)ethanamine should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly and that a safety shower and eyewash station are readily accessible.[16]

  • Weighing: If weighing the neat compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

3.2. Experimental Use

  • Closed Systems: Whenever possible, use closed systems to minimize the release of vapors and aerosols.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of the compound and solvents, leading to an increased risk of exposure.

  • Avoid Contamination: Use dedicated glassware and equipment. If this is not feasible, ensure that all equipment is thoroughly cleaned before and after use.

3.3. Post-Experiment Procedures

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be determined based on the chemical properties of the compound and any solvents used.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste container.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Workflow for Safe Handling of 1-(4-Ethoxy-3-fluorophenyl)ethanamine

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Fume Hood & Safety Equipment Prep->Inspect Verify Weigh Weigh Compound in Fume Hood Inspect->Weigh Proceed Use Conduct Experiment in Closed System Weigh->Use Transfer Decon Decontaminate Surfaces & Glassware Use->Decon Complete Waste Segregate & Dispose of Waste Decon->Waste Collect Doff Doff PPE Waste->Doff Final Step Wash Wash Hands Doff->Wash Hygiene

Caption: A logical workflow for the safe handling of 1-(4-Ethoxy-3-fluorophenyl)ethanamine.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[17]

4.1. Waste Segregation

  • Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused compound and solutions containing 1-(4-Ethoxy-3-fluorophenyl)ethanamine should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Due to the presence of fluorine, this waste may require specific disposal procedures.[18] Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

4.2. Labeling and Storage

All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents. Store waste containers in a designated, secondary containment area away from incompatible materials.

4.3. Disposal Procedures

Follow your institution's and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Emergency Preparedness

Preparation is key to mitigating the consequences of a laboratory incident.[6]

  • Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]

By adhering to these guidelines, researchers can safely handle 1-(4-Ethoxy-3-fluorophenyl)ethanamine, protecting themselves and their colleagues while maintaining the integrity of their scientific work.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]

  • University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4 [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]

  • Greenbook. (2015, September 4). Safety Data Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Chemwatch. (n.d.). GHS Safety Data Sheet - 2-PHENYLETHYLAMINE. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • Rutgers University. (n.d.). Fluorine. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • Czarnecki, J., & Kłodowska, I. (2022). Management of Solid Waste Containing Fluoride—A Review. Materials, 15(14), 4945. [Link]

  • Shriver, R. L., & Bodnar, C. A. (1975). Some considerations in the handling of fluorine and the chlorine fluorides. Oak Ridge National Lab. Retrieved from [Link]

  • PlasticsEurope. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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